Obicetrapib
Description
Propriétés
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866399-87-3 | |
| Record name | Obicetrapib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obicetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OBICETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Obicetrapib's Mechanism of Action on CETP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obicetrapib (formerly TA-8995) is a potent, selective, and orally administered inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Its mechanism of action centers on the disruption of lipid exchange between lipoproteins, leading to a favorable alteration of the lipid profile for the potential reduction of cardiovascular disease risk. By inhibiting CETP, this compound effectively blocks the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition results in a significant increase in HDL cholesterol (HDL-C) levels and a marked decrease in LDL cholesterol (LDL-C), non-HDL-C, and ApoB. Clinical trials have consistently demonstrated this compound's robust efficacy in modulating these key lipid parameters, positioning it as a promising agent in the management of dyslipidemia. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data from clinical studies and detailed experimental methodologies.
Core Mechanism of Action: CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. In the canonical lipid pathway, CETP mediates the transfer of cholesteryl esters from anti-atherogenic HDL particles to pro-atherogenic LDL and VLDL particles in exchange for triglycerides. This process contributes to the maturation of LDL particles and the reduction of HDL-C levels.
This compound selectively binds to CETP, inducing a conformational change that inhibits its lipid transfer function. While the precise in vitro IC50 or Ki value for this compound is not widely published in the available scientific literature, preclinical and clinical studies have confirmed its high potency. In early clinical studies, once-daily dosing with this compound resulted in near-complete inhibition of CETP activity (92–99%)[1][2]. This potent inhibition is the primary mechanism through which this compound exerts its lipid-modifying effects.
The binding of this compound to CETP is thought to occur at the N-terminal neck of the protein's hydrophobic tunnel, thereby physically obstructing the passage of lipids[3]. The chemical structure of this compound, being less lipophilic than some earlier CETP inhibitors, may contribute to its high specificity and potency[1].
dot
References
- 1. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerability, pharmacokinetics and pharmacodynamics of TA-8995, a selective cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Obicetrapib's Impact on Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cholesterol Management
Atherosclerotic cardiovascular disease (ASCVD) remains a leading cause of global mortality, driven primarily by the accumulation of cholesterol in the arterial wall. While lowering low-density lipoprotein cholesterol (LDL-C) with statins is the cornerstone of ASCVD prevention, a significant residual risk persists. The Reverse Cholesterol Transport (RCT) pathway, a natural process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion, represents a key therapeutic target. High-density lipoprotein (HDL) particles are the primary mediators of RCT.[1][2] Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein (B1211001) that modulates the composition of lipoproteins and plays a pivotal role in the RCT cascade.[3][4][5]
Obicetrapib is a next-generation, potent, and selective oral CETP inhibitor under development for treating dyslipidemia and reducing ASCVD risk.[6][7][8] By inhibiting CETP, this compound fundamentally alters lipoprotein metabolism, leading to a reduction in atherogenic lipoproteins and a significant increase in HDL-C. This guide provides a detailed technical overview of this compound's mechanism, its quantitative effects on lipid profiles, and the direct evidence of its impact on the reverse cholesterol transport pathway.
Mechanism of Action: CETP Inhibition and the RCT Pathway
Reverse Cholesterol Transport is a multi-step process. It begins with the efflux of free cholesterol from peripheral cells, like macrophages in the arterial wall, onto nascent HDL particles. The enzyme lecithin-cholesterol acyltransferase (LCAT) then esterifies this cholesterol into cholesteryl esters (CE), trapping them in the HDL core and maturing the particle.
This is where CETP exerts its influence. CETP facilitates the transfer of these cholesteryl esters from mature HDL particles to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides (TG).[1][3][4] This action decreases the cholesterol content of HDL while enriching LDL particles with cholesterol, a pro-atherogenic step.
This compound selectively inhibits CETP, effectively blocking this exchange.[9][10] This inhibition leads to two primary outcomes:
-
Increased HDL-C: HDL particles become enriched with cholesteryl esters, increasing their size and the overall concentration of HDL-C in circulation.[3][6]
-
Decreased LDL-C: The transfer of CE to ApoB-containing particles is reduced. Furthermore, preclinical studies suggest that CETP inhibition with this compound leads to an upregulation of hepatic LDL receptor expression, which increases the clearance of LDL particles from circulation.[6][11]
The following diagram illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by this compound.
Quantitative Impact on Lipoprotein Profiles
Clinical trials have consistently demonstrated this compound's potent effects on key lipid and lipoprotein biomarkers. The tables below summarize the median percentage changes from baseline observed in major Phase 2 clinical trials, both as a monotherapy and in combination with other lipid-lowering agents.
Table 1: this compound as Monotherapy or Add-on to Statin Therapy
| Trial (Population) | This compound Dose | LDL-C | HDL-C | Apolipoprotein B (ApoB) | Non-HDL-C |
|---|---|---|---|---|---|
| TULIP [6] (Mild Dyslipidemia) | 5 mg | -45.3% | +162% | -33.6% | -41.0% |
| 10 mg | -45.0% | +179% | -34.0% | -41.7% | |
| ROSE [12][13] (On High-Intensity Statin) | 5 mg | -41.5% | +135% | -24.4% | -38.9% |
| 10 mg | -50.8% | +165% | -29.8% | -44.4% |
| BROADWAY [5][14] (ASCVD/HeFH on Max Tolerated Therapy) | 10 mg | -29.9% | N/A | Improved | Improved |
Table 2: this compound in Combination Therapy
| Trial (Population) | Therapy | LDL-C | HDL-C | Apolipoprotein B (ApoB) | Non-HDL-C |
|---|---|---|---|---|---|
| ROSE2 [6][15] (On High-Intensity Statin) | 10 mg this compound + 10 mg Ezetimibe (B1671841) | -63.4% | +142% | -43.1% | -57.1% |
| OCEAN [6][15] (Statin-Naïve or Low-Intensity Statin) | 5 mg this compound + 10 mg Ezetimibe | -52.0% | N/A | N/A | N/A |
Data represents median or mean percentage change from baseline. N/A indicates data not prominently reported in the cited sources.
Direct Evidence for Enhanced Reverse Cholesterol Transport
Beyond favorable modulation of lipoprotein concentrations, studies provide direct evidence that this compound enhances the overall RCT pathway, culminating in increased cholesterol excretion.
A key preclinical study utilized APOE*3-Leiden.CETP mice, a translational model with a human-like lipoprotein metabolism.[10] In this model, the combination of this compound and ezetimibe was shown to induce net fecal sterol loss , demonstrating an increase in the final step of RCT—the excretion of cholesterol from the body.[10] This finding suggests that the modifications to lipoprotein particles induced by this compound translate into a functionally significant enhancement of the entire transport pathway.
Furthermore, studies have noted that pharmacologically inhibited CETP activity, as achieved by this compound, results in higher cholesterol efflux capacity.[4] Cholesterol efflux capacity is a measure of the ability of a patient's HDL to accept cholesterol from macrophages, representing the crucial first step of RCT.[2][16]
The diagram below outlines the key steps in the RCT pathway and highlights where this compound's effects contribute to an overall enhancement of cholesterol removal.
Key Experimental Protocols
The quantitative data on this compound's effects are derived from rigorously designed preclinical and clinical studies. Below are summaries of the key methodologies employed.
Preclinical In Vivo Measurement of RCT
-
Model: The APOE*3-Leiden.CETP transgenic mouse model is frequently used. These mice develop a human-like lipoprotein profile and hyperlipidemia when fed a Western-type diet, making them a relevant translational model.[10]
-
Intervention: Mice are fed a diet supplemented with this compound (e.g., 2 mg/kg/day), ezetimibe, or a combination of both for a specified period.[10]
-
Measurement of Fecal Sterol Excretion: To quantify the final step of RCT, feces are collected over a set period (e.g., 72 hours). Lipids are extracted from the homogenized feces, and the amounts of neutral sterols and bile acids are quantified using gas chromatography-mass spectrometry (GC-MS). An increase in the excretion of these sterols in the treatment group compared to the control group indicates an enhancement of RCT.[10]
Clinical Trial Protocol (Exemplar: ROSE Trial)
The Randomized Study of this compound as an Adjunct to Statin Therapy (ROSE) provides a representative example of the clinical trial design used to evaluate this compound.[12][17]
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-finding trial.[12][17]
-
Population: Patients (n=120) with dyslipidemia (e.g., fasting LDL-C >70 mg/dL) already receiving stable, high-intensity statin therapy.[12][17]
-
Randomization and Intervention: Participants are randomized in a 1:1:1 ratio to receive one of three treatments once daily for 8 weeks (56 days):
-
Primary Efficacy Endpoint: The primary outcome is the percent change in LDL-C from baseline to day 56 for each this compound group compared to the placebo group.[12][17]
-
Secondary Endpoints: Include percent changes from baseline in other lipid parameters such as HDL-C, non-HDL-C, ApoB, and triglycerides, as well as safety and tolerability assessments.[12][17]
-
Lipid Measurement: Blood samples are collected at baseline and specified follow-up visits. Lipid panels are analyzed at a central laboratory to ensure consistency.
The workflow for such a clinical trial is visualized below.
In Vitro Cholesterol Efflux Capacity (CEC) Assay
-
Principle: This assay measures the ability of HDL in a serum sample to promote the efflux of cholesterol from cholesterol-loaded cells, typically mouse macrophage cell lines (e.g., J774).[16] It quantifies the first critical step of RCT.
-
Methodology:
-
Cell Loading: Macrophages are incubated with radio-labeled cholesterol (e.g., ³H-cholesterol) until they are cholesterol-loaded.
-
Serum Preparation: ApoB-containing lipoproteins are precipitated from patient plasma, isolating the HDL-containing fraction.
-
Efflux Measurement: The cholesterol-loaded macrophages are incubated with the patient's ApoB-depleted serum for a specified time (e.g., 4 hours).
-
Quantification: The amount of radio-labeled cholesterol that has moved from the cells into the medium is measured. The CEC is expressed as the percentage of cholesterol efflux relative to the total cholesterol in the cells.[16]
-
Conclusion
This compound is a potent CETP inhibitor that significantly improves atherogenic lipid profiles by substantially lowering LDL-C and ApoB while dramatically increasing HDL-C. The mechanism of CETP inhibition is central to the functionality of the reverse cholesterol transport pathway. Crucially, evidence from preclinical models demonstrates that this potent modulation of lipoproteins translates into an enhanced, functional RCT pathway, evidenced by an increase in total body cholesterol excretion.[10] The robust clinical data, combined with direct evidence of enhanced RCT, positions this compound as a promising therapeutic agent for high-risk patients with dyslipidemia, addressing a critical unmet need in cardiovascular medicine. Ongoing Phase 3 cardiovascular outcome trials will ultimately determine its role in reducing ASCVD events.[6][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating this compound as an emerging treatment for patients with dyslipidemia: a game changer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. newamsterdampharma.com [newamsterdampharma.com]
- 11. newamsterdampharma.com [newamsterdampharma.com]
- 12. Lipid lowering effects of the CETP inhibitor this compound in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TheRightDoctors|World's Best Medical Minds [therightdoctors.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention [frontiersin.org]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. This compound Trial Enlists 9,000+ for Phase 3 Cardiovascular Study [synapse.patsnap.com]
The Pharmacokinetics of Obicetrapib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obicetrapib is an investigational, next-generation, oral, once-daily, low-dose selective cholesteryl ester transfer protein (CETP) inhibitor.[1] It is currently in late-stage clinical development for the treatment of dyslipidemia and the reduction of cardiovascular risk.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetic profile of this compound, summarizing key data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising therapeutic agent.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the CETP enzyme.[3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL).[3] By inhibiting this process, this compound effectively increases HDL-C levels while concurrently lowering LDL-C levels.[3] This dual action on the lipid profile makes it a compelling candidate for managing dyslipidemia.[3] Furthermore, CETP inhibition may also upregulate the LDL receptor pathway, leading to increased clearance of LDL from circulation.[1]
Caption: Mechanism of Action of this compound.
Pharmacokinetic Profile
Absorption
Following oral administration, this compound is absorbed with peak plasma concentrations (Tmax) typically occurring within 4 to 6 hours.[4] A study in healthy Chinese individuals showed that the blood concentration of this compound peaked at approximately 4 hours across 5, 10, and 25 mg single doses.[5][6]
Distribution
A population pharmacokinetic analysis of data from seven clinical trials described the disposition of this compound using a three-compartment model.[7] For a typical 75 kg individual, the apparent volume of distribution of the central compartment was estimated to be 36.1 L.[7]
Metabolism
This compound is not extensively metabolized.[6][8] In a study using radiolabeled 14C-obicetrapib in human volunteers, the unchanged parent drug was the predominant component in plasma.[6][8] No major metabolites were detected in plasma, urine, or feces.[6]
Excretion
The primary route of elimination for this compound is through the feces as the unchanged parent drug.[6][8] The drug was not detected in the urine of participants after multiple doses.[4] A population pharmacokinetic model characterized the elimination as first-order with an estimated apparent total body clearance of 0.81 L/h for a typical 75 kg individual.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Single-Dose Pharmacokinetics in Healthy Volunteers
| Dose | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Tmax (h) | t½ (h) | Study Population | Reference |
| 5 mg | 138 | 1816 | 3 | 148 | Healthy White Males | [4] |
| 10 mg | 251 | 3580 | 3 | 131 | Healthy White Males | [4] |
| 25 mg | 467 | 5952 | 3.5 | 121 | Healthy White Males | [4] |
Table 2: Multiple-Dose Pharmacokinetics
| Dose | Mean Plasma Level (ng/mL) | t½ (h) | Study Population | Study Phase | Reference |
| 2.5 mg | 194.5 (end of treatment) | - | Dyslipidemia Patients | Phase II | [2][4] |
| 10 mg | 506.3 (end of treatment) | 131 | Dyslipidemia Patients | Phase II | [2][4] |
Table 3: Effect of Food on this compound Bioavailability (10 mg dose)
| Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase | Study Population | Reference |
| Fasted | - | - | - | Healthy Adults | [4] |
| Fed (High-Fat Meal) | - | - | ~1.6 | Healthy Adults | [2][4] |
Experimental Protocols
Representative Phase II Clinical Trial Workflow (ROSE Study)
The ROSE study (NCT04753606) was a placebo-controlled, double-blind, randomized trial designed to evaluate the efficacy of this compound as an adjunct to high-intensity statin therapy.[4][9]
Caption: Workflow of the Phase II ROSE clinical trial.
Study Design:
-
A placebo-controlled, double-blind, randomized, dose-finding Phase II study.[9]
-
Participants were randomized to receive placebo, 5 mg this compound, or 10 mg this compound once daily for an 8-week treatment period.[9]
-
The treatment period was followed by a 4-week safety follow-up and a 15-week pharmacokinetic follow-up.[9]
Study Population:
-
A total of 120 patients with LDL-C levels >70 mg/dL and triglyceride levels <400 mg/dL who were receiving high-intensity statin therapy.[4][9]
Assessments:
-
The primary endpoint was the percent change from baseline in LDL-C at day 56.[9][10]
-
Secondary endpoints included assessing plasma concentrations of this compound during and after treatment.[4]
-
Safety and tolerability were assessed through clinical laboratory tests, vital signs, physical examinations, and incidence of adverse events.[11]
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound were measured at scheduled time points throughout the study.[10][11]
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined using standard non-compartmental methods.
Factors Influencing Pharmacokinetics
Studies have shown that there are no clinically relevant effects of age, gender, or ethnicity on the pharmacokinetic parameters of this compound.[4] While a high-fat meal can increase plasma levels by approximately 1.6-fold, the effect is considered minimal, suggesting that this compound can be administered with or without food.[1][4]
Drug-Drug Interactions
A study was conducted to assess the effect of this compound on the pharmacokinetics of atorvastatin (B1662188) and rosuvastatin (B1679574).[12] The results indicated no clinically significant pharmacokinetic interaction between multiple daily doses of this compound and single doses of either atorvastatin or rosuvastatin in healthy volunteers.[12] Another study is planned to evaluate the drug-drug interactions between this compound and ezetimibe.[13]
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by predictable absorption, a long terminal half-life supporting once-daily dosing, minimal metabolism, and excretion primarily as an unchanged drug in the feces.[4][6][8] The pharmacokinetics are not significantly influenced by food, age, gender, or ethnicity.[1][4] These properties, combined with its potent lipid-modifying effects, position this compound as a promising agent for the management of dyslipidemia. Ongoing Phase III trials will further elucidate its long-term safety and impact on cardiovascular outcomes.[14]
References
- 1. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of this compound in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guiding Dyslipidemia Treatment: A Population Pharmacokinetic-Pharmacodynamic Framework for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Drug-Drug Interaction Study Evaluating the Pharmacokinetic Consequences of this compound Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study to Evaluate Drug-Drug Interactions of this compound Tablets and Ezetimibe Tablets in Healthy Adult Subjects [ctv.veeva.com]
- 14. NewAmsterdam Pharma Announces Positive Topline Data from Pivotal Phase 3 BROADWAY Clinical Trial Evaluating this compound in Patients with Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia — NewAmsterdam Pharma [ir.newamsterdampharma.com]
The Potential of Obicetrapib in Early Alzheimer's Disease: A Technical Guide
An In-depth Examination of a Novel CETP Inhibitor for Neurodegenerative Disease Modification
Introduction
Obicetrapib, a potent, next-generation, oral, once-daily cholesteryl ester transfer protein (CETP) inhibitor, is emerging as a significant candidate in the therapeutic landscape for early-stage Alzheimer's disease (AD).[1] Initially developed for dyslipidemia and cardiovascular risk reduction, its mechanism of action—profoundly modulating lipid profiles—has demonstrated promising effects on key biomarkers of AD pathology.[1][2] This technical guide provides a comprehensive overview of the current evidence for this compound's potential in AD, focusing on its mechanism of action, data from recent clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Linking Lipid Metabolism to Neurodegeneration
This compound's primary function is the inhibition of CETP, a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] By blocking this transfer, this compound significantly increases HDL cholesterol ("good cholesterol") and decreases LDL cholesterol ("bad cholesterol").[2]
The rationale for its application in Alzheimer's disease is multifactorial. Dysfunctional cholesterol transport is a known hallmark of AD, particularly in carriers of the APOE4 allele, the strongest genetic risk factor for late-onset AD. Impaired lipidation of Apolipoprotein E (ApoE) particles is believed to contribute to neuroinflammation and neurodegeneration. By improving lipid profiles, this compound may counteract these pathological processes. The proposed neuroprotective effects are thought to arise from:
-
Modulation of Cholesterol Homeostasis in the Brain: While peripheral lipoproteins do not easily cross the blood-brain barrier, CETP is expressed by astrocytes. CETP inhibitors that can access the central nervous system may directly influence brain cholesterol metabolism.
-
Indirect Effects on Amyloid-Beta (Aβ) and Tau Pathologies: Dysregulated cholesterol metabolism has been linked to the processing of amyloid precursor protein (APP) and the subsequent aggregation of Aβ peptides. By restoring cholesterol balance, this compound may indirectly mitigate Aβ pathology. Furthermore, recent clinical data suggests a significant impact on the progression of tau pathology biomarkers.
-
Anti-inflammatory and Antioxidant Effects: Elevated HDL levels are associated with anti-inflammatory and antioxidant properties, which could counteract the neuroinflammatory processes central to AD pathogenesis.
Clinical Trial Data
Recent clinical trials have provided compelling, albeit early, evidence for this compound's potential in modifying AD biomarkers.
Phase 3 BROADWAY Trial (AD Biomarker Sub-study)
A pre-specified sub-study of the Phase 3 BROADWAY trial (NCT05142722) evaluated the effect of this compound on plasma AD biomarkers in patients with atherosclerotic cardiovascular disease (ASCVD) and/or heterozygous familial hypercholesterolemia (HeFH).
| Biomarker | Patient Group | Treatment Change | Placebo Change | p-value |
| p-tau217 | Full Analysis Set (n=1515) | +1.99% (increase) | +4.98% (increase) | 0.019 |
| APOE4 Carriers (n=367) | +1.45% (increase) | +7.19% (increase) | 0.022 | |
| APOE4/E4 Homozygotes (n=29) | -7.81% (decrease) | +12.67% (increase) | 0.010 | |
| p-tau217/Aβ42:40 Ratio | Full Analysis Set | +2.51% (increase) | +6.55% (increase) | 0.004 |
| APOE4 Carriers | +2.1% (increase) | +10.2% (increase) | 0.005 | |
| LDL-C | Full Analysis Set | -33% (decrease) | N/A | <0.0001 |
| HDL-C | Full Analysis Set | +125% (increase) | N/A | N/A |
Data compiled from multiple sources reporting on the BROADWAY trial results.
Phase 2a Proof-of-Concept Trial (NCT05161715)
This open-label, single-arm study assessed the effects of this compound in patients with early AD who were carriers of at least one APOE4 allele.
| Biomarker (in CSF) | Change from Baseline (24 weeks) |
| 24-hydroxycholesterol | -11% |
| 27-hydroxycholesterol (B1664032) | -12% |
| Aβ42/40 ratio (in plasma) | +8% |
Data from the initial readout of the Phase 2a trial.
Experimental Protocols
Phase 3 BROADWAY AD Sub-study (NCT05142722)
-
Study Design: A pre-specified analysis within a global, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Participants: 1,515 patients with established ASCVD and/or HeFH whose LDL-C was not adequately controlled despite maximally tolerated lipid-lowering therapy. This included 367 APOE4 carriers.
-
Intervention: this compound 10 mg administered orally once daily, or placebo, for 12 months.
-
Primary Outcome Measure (AD Sub-study): Absolute and percent change in plasma p-tau217 over 12 months.
-
Additional Biomarkers: Neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), p-tau181, and the Aβ42/40 ratio were also assessed.
-
Biomarker Analysis: Plasma samples were collected at baseline and at 12 months for biomarker analysis. While the specific assay manufacturers have not been publicly disclosed, these biomarkers are typically measured using highly sensitive immunoassays (e.g., ELISA, Simoa).
Phase 2a Proof-of-Concept Study (NCT05161715)
-
Study Design: An open-label, single-arm, proof-of-concept Phase 2a study.
-
Participants: 13 patients with early Alzheimer's disease (clinical diagnosis Stage 3 or 4) carrying at least one copy of the APOE4 allele.
-
Intervention: this compound 10 mg administered orally once daily for 24 weeks.
-
Primary Objective: To evaluate the pharmacodynamics of this compound in cerebrospinal fluid (CSF) and plasma.
-
Key Biomarkers: 24- and 27-hydroxycholesterol in CSF, and the Aβ42/40 ratio in plasma. pTau181 levels were also monitored.
-
Biomarker Analysis: CSF and plasma samples were collected at baseline and at 24 weeks. Analysis of hydroxycholesterols typically involves mass spectrometry, while the Aβ ratio and pTau181 are measured by immunoassays.
Discussion and Future Directions
The data from the BROADWAY sub-study and the Phase 2a trial are highly encouraging, suggesting that this compound can significantly slow the progression of key AD biomarkers, with the most pronounced effects observed in the high-risk APOE4 carrier population. The reduction in the progression of p-tau217, a key marker of tau pathology, is particularly noteworthy.
These findings support the hypothesis that modulating lipid metabolism via CETP inhibition could be a viable upstream, preventative strategy for Alzheimer's disease. The favorable safety profile observed in the cardiovascular trials, combined with the convenience of an oral, once-daily administration, makes this compound a compelling candidate for further investigation in AD.
Future research should focus on several key areas:
-
Dedicated Clinical Trials in AD Populations: Larger, longer-term, placebo-controlled trials in patients with preclinical or early-stage AD are necessary to confirm these biomarker findings and to assess the impact of this compound on cognitive and functional outcomes.
-
Elucidation of CNS Mechanisms: Preclinical studies are needed to further detail the specific molecular mechanisms by which this compound and CETP inhibition affect amyloid and tau pathology, neuroinflammation, and cerebrovascular function.
-
Head-to-Head Comparisons: As other lipid-modulating therapies are explored for AD, comparative studies will be important to understand the relative efficacy and mechanisms of different approaches.
Conclusion
This compound represents a promising and novel approach to the potential prevention and treatment of early Alzheimer's disease. Its potent effects on lipid metabolism, coupled with the significant and favorable modulation of core AD biomarkers in recent clinical trials, provide a strong rationale for its continued development as a neuroprotective agent. The data gathered to date, particularly in the high-risk APOE4 carrier population, underscore the potential of targeting the intersection of cardiovascular and neurodegenerative pathways to combat this devastating disease.
References
The Role of Obicetrapib in Atherosclerotic Plaque Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obicetrapib, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, is emerging as a promising therapeutic agent for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). Beyond its robust effects on lipid profiles, particularly the significant reduction of low-density lipoprotein cholesterol (LDL-C) and elevation of high-density lipoprotein cholesterol (HDL-C), there is a growing body of evidence suggesting a potential role for this compound in promoting the stabilization of atherosclerotic plaques. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plaque stability, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.
Introduction: The Unstable Plaque and the Promise of CETP Inhibition
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arterial walls. The clinical manifestation of atherosclerosis is often not the gradual narrowing of the arteries, but rather the acute rupture of a vulnerable, unstable plaque, leading to thrombosis and subsequent myocardial infarction or stroke. Plaque stability is therefore a critical therapeutic target.
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins like VLDL and LDL.[1] Inhibition of CETP, therefore, leads to a favorable lipid profile with increased HDL-C and decreased LDL-C.[1][2] While early CETP inhibitors faced challenges, this compound, a next-generation inhibitor, has demonstrated a favorable safety and efficacy profile in numerous clinical trials.[2][3] The central hypothesis is that by profoundly modifying the lipid landscape, this compound can alter the composition and inflammatory status of atherosclerotic plaques, shifting them towards a more stable phenotype.
Mechanism of Action: From Lipid Modulation to Plaque Stabilization
This compound's primary mechanism of action is the potent and selective inhibition of CETP. This leads to a cascade of effects on lipoprotein metabolism, which is hypothesized to translate into increased plaque stability through several interconnected pathways.
Impact on Lipoprotein Metabolism
By blocking CETP, this compound prevents the transfer of cholesteryl esters from HDL to LDL and VLDL. This results in:
-
Increased HDL-C and enhanced reverse cholesterol transport: Higher levels of larger, cholesteryl ester-rich HDL particles are thought to enhance the process of reverse cholesterol transport (RCT), where excess cholesterol is removed from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and transported back to the liver for excretion.
-
Decreased LDL-C and other atherogenic lipoproteins: this compound significantly reduces levels of LDL-C, non-HDL-C, and ApoB. This reduction in the circulating pool of atherogenic lipoproteins decreases their influx into the arterial wall, a critical step in plaque formation and progression.
-
Reduction in Lipoprotein(a): this compound has also been shown to lower levels of Lipoprotein(a) [Lp(a)], an independent and causal risk factor for ASCVD.
dot
Figure 1: Hypothesized signaling pathway of this compound in atherosclerotic plaque stabilization.
Cellular Mechanisms of Plaque Stabilization
The alterations in lipoprotein metabolism are believed to influence the cellular processes within the atherosclerotic plaque, leading to stabilization:
-
Reduced Macrophage Foam Cell Formation: By lowering circulating LDL and enhancing cholesterol efflux via HDL, this compound is expected to reduce the accumulation of cholesterol in macrophages, thereby limiting the formation of lipid-laden foam cells, a hallmark of unstable plaques.
-
Decreased Inflammation: Atherosclerosis is an inflammatory disease. Preclinical evidence suggests that this compound reduces vascular inflammation, as indicated by decreased expression of endothelial adhesion molecules (ICAM-1) and inflammasome components (NLRP3).
-
Favorable Plaque Composition Changes: A stable plaque is characterized by a thick fibrous cap and a small lipid core. By reducing lipid deposition and inflammation, this compound is hypothesized to promote a more stable plaque phenotype.
Preclinical Evidence
Preclinical studies using the APOE*3-Leiden.CETP mouse model, which has a human-like lipoprotein metabolism, have provided direct evidence for this compound's role in atherosclerosis.
Reduction in Atherosclerotic Lesion Size and Severity
In a 28-week study, APOE*3-Leiden.CETP mice fed a Western-type diet and treated with this compound showed a significant reduction in atherosclerotic lesion size. The combination of this compound and ezetimibe (B1671841) demonstrated a synergistic effect in reducing both non-HDL-C levels and atherosclerotic lesion development.
Improvement in Plaque Stability and Reduced Inflammation
Treatment with this compound, alone or in combination with ezetimibe, led to improvements in lesion severity, characterized by a reduction in severe lesions and an increase in unaffected aortic segments. Furthermore, this compound treatment was associated with reduced plaque inflammation, as evidenced by a significant decrease in endothelial ICAM-1 expression, a reduction in the number of monocytes adhering to the endothelium, and a decrease in the NLRP3 positive area within the atherosclerotic lesions.
Table 1: Summary of Preclinical Findings in APOE*3-Leiden.CETP Mice
| Parameter | This compound Treatment Effect | Combination (this compound + Ezetimibe) Effect |
| Atherosclerotic Lesion Size | Reduced | Synergistically Reduced |
| Lesion Severity | Reduced (fewer severe lesions) | Reduced |
| Endothelial ICAM-1 Expression | Significantly Reduced | Reduced |
| Monocyte Adhesion | Reduced | Reduced |
| NLRP3 Positive Area in Lesions | Reduced | Reduced |
Clinical Evidence
Numerous Phase 2 and 3 clinical trials have established the profound lipid-modifying effects of this compound. While dedicated plaque stabilization outcome trials are ongoing, existing clinical data provide a strong rationale for its potential benefits.
Lipid and Lipoprotein Modifications
The following tables summarize the significant changes in key lipid parameters observed in major clinical trials of this compound.
Table 2: Percent Change from Baseline in LDL-C in Key Clinical Trials
| Trial | Patient Population | Treatment Arm | Placebo-Adjusted LDL-C Reduction (%) |
| ROSE | On high-intensity statins | 10 mg this compound | -40.1% |
| ROSE2 | On high-intensity statins | 10 mg this compound | -51% (with ezetimibe: -63%) |
| BROADWAY | ASCVD or HeFH | 10 mg this compound | -32.6% |
| BROOKLYN | HeFH | 10 mg this compound | -36.3% (Day 84), -41.5% (Day 365) |
| Meta-analysis (9 RCTs) | Various | This compound | -36.5% |
Table 3: Percent Change from Baseline in Other Key Lipid Parameters (Meta-analysis of 9 RCTs)
| Parameter | Placebo-Adjusted Mean Difference (%) | 95% Confidence Interval |
| Apolipoprotein B (ApoB) | -23.8 | -28.2 to -19.3 |
| non-HDL-C | -30.9 | -34.6 to -27.1 |
| Lipoprotein(a) [Lp(a)] | -36.1 | -44.4 to -27.8 |
| HDL-C | +142.6 | +128.6 to 156.6 |
| Triglycerides | +0.13 | -7.01 to 7.26 |
Inflammatory Biomarkers
Data on the effect of this compound on inflammatory markers is emerging. In the pivotal Phase 3 BROOKLYN trial in patients with Heterozygous Familial Hypercholesterolemia (HeFH), there was no difference from placebo in high-sensitivity C-reactive protein (hs-CRP) levels. Further analyses from ongoing trials will provide a more complete picture of this compound's impact on a broader range of inflammatory biomarkers.
Ongoing Plaque Imaging and Cardiovascular Outcome Trials
The direct effect of this compound on atherosclerotic plaque is being investigated in dedicated clinical trials.
-
REMBRANDT (A CCTA Imaging Trial to Evaluate the Effect of this compound/Ezetimibe on Coronary Plaque; NCT06305559): This ongoing Phase 3 study will assess the impact of this compound 10 mg in combination with ezetimibe 10 mg on coronary plaque and inflammation characteristics using cardiovascular computed tomography angiography (CCTA). The primary endpoint is the change in total non-calcified coronary atherosclerotic plaque volume at 18 months.
-
PREVAIL (Cardiovascular Outcome Study to Evaluate the Effect of this compound in Patients With Cardiovascular Disease; NCT05202509): This large-scale cardiovascular outcomes trial will provide definitive evidence on whether the lipid-modifying effects of this compound translate into a reduction in major adverse cardiovascular events.
Experimental Protocols
Preclinical Assessment of Atherosclerosis in APOE*3-Leiden.CETP Mice
dot
Figure 2: Experimental workflow for preclinical evaluation of this compound in APOE*3-Leiden.CETP mice.
A representative protocol for evaluating the effect of this compound on atherosclerosis in the APOE*3-Leiden.CETP mouse model is as follows:
-
Animal Model: Male or female APOE*3-Leiden.CETP mice are used as they develop hyperlipidemia and atherosclerosis on a Western-type diet in a manner that is translationally relevant to humans.
-
Diet and Treatment: Mice are fed a Western-type diet containing 0.05% cholesterol for a period of 28 weeks. The diet is either given alone (control group) or supplemented with this compound (e.g., 2 mg/kg/day), ezetimibe (e.g., 0.6 mg/kg/day), or a combination of both.
-
Atherosclerosis Assessment: After the treatment period, the mice are euthanized, and the aortic root is harvested. The aortic root is sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O to visualize the atherosclerotic plaques.
-
Quantitative Analysis: The size and severity of the atherosclerotic lesions are quantified using image analysis software. Plaque composition can be further analyzed through immunohistochemical staining for macrophages (e.g., Mac-3 or CD68) and collagen (e.g., Masson's trichrome).
-
Inflammation Marker Analysis: Immunohistochemistry is performed on aortic root sections to quantify the expression of inflammatory markers such as ICAM-1 and NLRP3.
Clinical Assessment of Coronary Plaque by CCTA (REMBRANDT Trial Protocol)
dot
Figure 3: Experimental workflow for the REMBRANDT CCTA clinical trial.
The ongoing REMBRANDT trial provides a detailed protocol for assessing the impact of this compound on coronary plaque:
-
Patient Population: The study enrolls adult participants with high-risk ASCVD who are not adequately controlled by their maximally tolerated lipid-modifying therapy. Key inclusion criteria include a fasting serum LDL-C ≥70 mg/dL and an evaluable non-calcified plaque volume of at least 75 mm³ in the major epicardial coronary arteries.
-
Study Design: This is a placebo-controlled, double-blind, randomized, Phase 3 study.
-
Intervention: Participants are randomized to receive either a fixed-dose combination of this compound 10 mg + ezetimibe 10 mg daily or a matching placebo for 18 months.
-
Imaging Protocol: Coronary CT angiography (CCTA) is performed at baseline and at 18 months to evaluate coronary plaque characteristics.
-
Primary Outcome Measure: The primary endpoint is the effect of the treatment on the total non-calcified coronary atherosclerotic plaque volume (NCPV) at 18 months.
-
Secondary Outcome Measures: These include the absolute and percent change from baseline to 18 months in total NCPV, NCPV in the most diseased coronary segment, LDL-C levels, and the perivascular fat attenuation index (FAI), a marker of vascular inflammation.
In Vitro Macrophage Cholesterol Efflux Assay
While a specific protocol for this compound is not publicly available, a general methodology for assessing the impact of a CETP inhibitor on macrophage cholesterol efflux is as follows:
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured. THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Cholesterol Loading and Labeling: Macrophages are incubated with a medium containing acetylated LDL (acLDL) and a radiolabeled cholesterol tracer (e.g., [³H]-cholesterol) for 24-48 hours to induce foam cell formation and label the intracellular cholesterol pools.
-
Equilibration: The cells are washed and incubated in a serum-free medium to allow for the equilibration of the radiolabeled cholesterol.
-
Cholesterol Efflux: The cells are then incubated with cholesterol acceptors, such as HDL isolated from subjects treated with this compound or placebo.
-
Quantification: The amount of radiolabeled cholesterol released from the cells into the medium is measured using liquid scintillation counting. The cell-associated radioactivity is also measured after cell lysis. Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol released into the medium relative to the total radiolabeled cholesterol in the well (medium + cells).
Conclusion and Future Directions
This compound has demonstrated robust and consistent efficacy in modifying the lipid profile in a pro-atheroprotective manner. The preclinical data in a translationally relevant animal model strongly suggest that these lipid changes translate into a reduction in atherosclerosis and an improvement in plaque stability, partly through the attenuation of vascular inflammation. The ongoing REMBRANDT CCTA imaging trial and the PREVAIL cardiovascular outcomes trial are poised to provide definitive clinical evidence of this compound's role in atherosclerotic plaque stabilization and the prevention of cardiovascular events.
The comprehensive data gathered to date position this compound as a potentially valuable therapeutic option for high-risk patients with ASCVD. Future research should continue to elucidate the precise molecular signaling pathways downstream of CETP inhibition that contribute to plaque stabilization and explore the full spectrum of its anti-inflammatory properties. The results of the ongoing clinical trials are eagerly awaited and will be instrumental in defining the future role of this compound in the management of atherosclerotic cardiovascular disease.
References
Methodological & Application
Application Notes and Protocols for Obicetrapib in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Obicetrapib, a potent and selective Cholesteryl Ester Transfer Protein (CETP) inhibitor, in various in vitro cell culture experiments. The following sections offer guidance on recommended cell lines, dosage concentrations, and methodologies for key assays to investigate the cellular mechanisms of this compound.
Mechanism of Action
This compound is an investigational drug that inhibits the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL)[1][2]. By inhibiting CETP, this compound increases HDL cholesterol levels while decreasing LDL cholesterol levels[2][3]. Preclinical studies have indicated that this inhibition leads to reduced hepatic cholesterol, which in turn upregulates the expression of LDL receptors and enhances the clearance of LDL cholesterol from circulation[1].
Data Presentation: Recommended Starting Concentrations for In Vitro Assays
The following table summarizes suggested starting concentrations for this compound in various cell-based assays. These concentrations are derived from the known potent activity of this compound and may require optimization depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
| Assay Type | Recommended Cell Line | This compound Concentration Range (nM) | Incubation Time | Key Outcome |
| CETP Inhibition Assay | N/A (uses human plasma) | 1 - 1000 | 1 - 2 hours | IC50 determination |
| Cholesterol Efflux Assay | THP-1, J774A.1 macrophages | 10 - 500 | 4 - 24 hours | Increased cholesterol efflux to HDL |
| LDL Uptake Assay | HepG2, Huh7 hepatocytes | 50 - 1000 | 12 - 48 hours | Increased LDL uptake |
| Foam Cell Formation Assay | THP-1 derived macrophages | 100 - 2000 | 24 - 72 hours | Reduction in lipid accumulation |
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for other CETP inhibitors and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.
Principle: This assay utilizes a donor lipoprotein particle containing a self-quenched fluorescently labeled lipid. In the presence of active CETP from human plasma, the fluorescent lipid is transferred to an acceptor lipoprotein, resulting in de-quenching and an increase in fluorescence. This compound will inhibit this transfer, leading to a reduced fluorescence signal.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human plasma
-
Fluorometric CETP assay kit (containing donor and acceptor lipoproteins)
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Assay Preparation: In a 96-well plate, add 2 µL of each this compound dilution. For the positive control (no inhibition), add 2 µL of DMSO. For the blank (no CETP activity), add 2 µL of DMSO.
-
Plasma Dilution: Dilute human plasma in assay buffer as recommended by the assay kit manufacturer (e.g., 1:10).
-
Initiate Reaction: Add the diluted plasma to each well (except the blank wells). To the blank wells, add assay buffer instead of plasma.
-
Add Donor and Acceptor Lipoproteins: Add the donor and acceptor lipoproteins from the kit to all wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit instructions (typically 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cholesterol Efflux Assay
This protocol measures the ability of this compound to enhance cholesterol efflux from macrophage foam cells to HDL acceptors.
Principle: Macrophages are loaded with labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent analog like BODIPY-cholesterol) to form foam cells. The cells are then treated with this compound in the presence of a cholesterol acceptor (HDL). The amount of labeled cholesterol transferred from the cells to the medium is quantified to determine the rate of efflux.
Materials:
-
THP-1 or J774A.1 macrophage cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
[³H]-cholesterol or BODIPY-cholesterol
-
Acetylated LDL (acLDL)
-
Bovine serum albumin (BSA)
-
HDL (as cholesterol acceptor)
-
This compound
-
Scintillation counter or fluorescence microplate reader
-
24-well plates
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into macrophages by incubating with PMA (e.g., 100 nM) for 48-72 hours.
-
Cholesterol Loading and Labeling: Wash the differentiated macrophages and incubate them with medium containing acLDL (e.g., 50 µg/mL) and [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours to induce foam cell formation.
-
Equilibration: Wash the cells with serum-free medium and then incubate for 18-24 hours in medium containing BSA (e.g., 0.2%) to allow for equilibration of the labeled cholesterol pools.
-
Treatment: Wash the cells and incubate them with serum-free medium containing HDL (e.g., 50 µg/mL) as the cholesterol acceptor and various concentrations of this compound (e.g., 10-500 nM) for 4-24 hours. Include a vehicle control (DMSO).
-
Quantification:
-
Collect the medium from each well.
-
Lyse the cells in each well with a suitable lysis buffer.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation: Calculate the percent cholesterol efflux as: (DPM in medium / (DPM in medium + DPM in cell lysate)) x 100.
Visualization of Pathways and Workflows
Caption: Mechanism of CETP inhibition by this compound.
Caption: Workflow for the Cholesterol Efflux Assay.
References
Application Notes and Protocols for Studying Obicetrapib's Effects on Atherosclerosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the therapeutic effects of Obicetrapib on atherosclerosis. This compound is a potent and selective cholesteryl ester transfer protein (CETP) inhibitor designed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby offering a promising strategy for the management of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that inhibits the CETP enzyme.[1] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL.[1] By blocking this transfer, this compound effectively increases HDL-C levels while reducing LDL-C concentrations.[1] This dual action on lipid profiles makes this compound a compelling candidate for mitigating the progression of atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in the arteries.[1] Preclinical studies have demonstrated that this compound's inhibition of CETP leads to a significant reduction in non-HDL-C levels and a subsequent decrease in the development of atherosclerotic plaques.
Recommended Animal Model: APOE*3-Leiden.CETP Mice
A highly relevant translational animal model for studying the effects of CETP inhibitors like this compound is the APOE3-Leiden.CETP transgenic mouse. This model incorporates the human CETP gene, which is naturally absent in wild-type mice, and a variant of the human apolipoprotein E gene (APOE3-Leiden) that leads to a human-like lipoprotein profile and susceptibility to diet-induced hyperlipidemia and atherosclerosis. When fed a Western-type diet, these mice develop robust atherosclerotic lesions, making them an excellent platform to evaluate the efficacy of anti-atherosclerotic therapies.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound, both as a monotherapy and in combination with ezetimibe, on key plasma lipid parameters and atherosclerotic lesion development in APOE*3-Leiden.CETP mice.
Table 1: Effects of this compound on Plasma Lipids in APOE*3-Leiden.CETP Mice
| Treatment Group | Total Plasma Cholesterol (% change from control) | Non-HDL-C (% change from control) | HDL-C (% change from control) | CETP Activity (% inhibition) |
| This compound (2 mg/kg/day) | -31% | -53% | Significant Increase | -98% |
| Ezetimibe (0.6 mg/kg/day) | -19% | -19% | Not specified | Not applicable |
| This compound + Ezetimibe | -53% | -75% | Significant Increase | -98% |
Table 2: Effects of this compound on Atherosclerotic Lesion Size in APOE*3-Leiden.CETP Mice
| Treatment Group | Atherosclerotic Lesion Size (% reduction from control) | Severe Lesions (% reduction from control) | Unaffected Aortic Segments (% increase from control) |
| This compound (2 mg/kg/day) | -90% | -82% | +347% |
| Ezetimibe (0.6 mg/kg/day) | -50% | -31% | Not specified |
| This compound + Ezetimibe | -98% | -98% | +442% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in an animal model of atherosclerosis.
References
Application Notes and Protocols for Measuring CETP Inhibition by Obicetrapib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obicetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid metabolism.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][3] Inhibition of CETP by this compound leads to increased HDL cholesterol (HDL-C) levels and decreased LDL cholesterol (LDL-C) levels, making it a promising therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular risk.[4][5]
These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound on CETP and summarize the quantitative effects of this compound on key lipid parameters from various clinical studies.
Mechanism of Action of CETP and Inhibition by this compound
CETP mediates the hetero-exchange of neutral lipids, transferring cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides.[6] This process ultimately results in lower HDL-C and higher LDL-C levels. This compound selectively binds to CETP, blocking this transfer and thereby remodeling lipoprotein profiles to a less atherogenic state.[7] Preclinical studies have shown that inhibiting CETP with this compound reduces hepatic cholesterol, leading to an upregulation of LDL receptor expression and increased clearance of LDL from the circulation.[2]
Quantitative Data: Efficacy of this compound in Clinical Trials
This compound has demonstrated significant efficacy in modulating lipid profiles across multiple clinical trials. The following tables summarize the placebo-adjusted least squares mean percentage changes in key lipid and apolipoprotein parameters.
Table 1: Effect of this compound Monotherapy on Lipid Parameters
| Clinical Trial | Dose | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction | Non-HDL-C Reduction | Lp(a) Reduction |
| Phase 1 (Multiple Ascending Dose)[6] | 2.5-25 mg | - | 40-53% | 96-140% | - | - | - |
| TULIP[6] | 5 mg | 12 weeks | 45% | 179% | 34% | - | 33% |
| TULIP[6] | 10 mg | 12 weeks | 45% | 179% | 34% | - | 33% |
| OCEAN[8] | 5 mg | 8 weeks | 34% | - | - | - | - |
| Chinese Healthy Participants[9] | 10 mg | 14 days | 42% | 108% | - | - | - |
| BROADWAY[10] | 10 mg | 84 days | 33% | - | - | - | - |
| BROOKLYN[10] | 10 mg | 84 days | 36.3% | - | - | - | - |
| BROOKLYN (Sustained)[10] | 10 mg | 365 days | 41.5% | - | - | - | - |
Table 2: Effect of this compound in Combination Therapy on Lipid Parameters
| Clinical Trial | This compound Dose | Combination Agent | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction | Non-HDL-C Reduction | Lp(a) Reduction |
| ROSE[3][8] | 5 mg | High-Intensity Statin | 8 weeks | up to 51% | up to 165% | up to 30% | up to 44% | up to 56.5% |
| ROSE[3][8] | 10 mg | High-Intensity Statin | 8 weeks | up to 51% | up to 165% | up to 30% | up to 44% | up to 56.5% |
| OCEAN[8] | 5 mg | Ezetimibe (10 mg) | 8 weeks | 52% | - | - | - | - |
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory effect of this compound on CETP activity in vitro using a fluorometric assay. The principle relies on the transfer of a self-quenched fluorescently labeled lipid from a donor lipoprotein particle to an acceptor particle, which results in an increase in fluorescence upon de-quenching.[11][12]
Materials and Reagents:
-
This compound
-
CETP Activity Assay Kit (e.g., Sigma-Aldrich MAK106 or similar)[13]
-
CETP Donor Molecule (containing a self-quenched fluorescent lipid)
-
CETP Acceptor Molecule
-
CETP Assay Buffer
-
-
Recombinant human CETP or human plasma as a source of CETP
-
DMSO (anhydrous)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm
-
Multichannel pipettes
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Reaction Setup:
-
Prepare a master mix containing the CETP enzyme (recombinant or diluted plasma) in CETP Assay Buffer.
-
In a 96-well plate, add 2 µL of each this compound dilution to the sample wells.
-
For the positive control (no inhibition), add 2 µL of DMSO.
-
For the blank (no CETP activity), add 2 µL of DMSO and an equivalent volume of assay buffer instead of the CETP enzyme solution.
-
Add the CETP enzyme master mix to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Prepare a reaction mix containing the CETP Donor and Acceptor molecules according to the kit manufacturer's instructions.
-
Add the reaction mix to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken every 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each this compound concentration:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
-
Determine the IC50 value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic fit) to calculate the IC50, which is the concentration of this compound that causes 50% inhibition of CETP activity.
-
References
- 1. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newamsterdampharma.com [newamsterdampharma.com]
- 3. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]
- 7. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating Obicetrapib's Effect on Lipid Profiles in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obicetrapib is an investigational selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides from VLDL and LDL to HDL.[3][4] By inhibiting CETP, this compound aims to increase HDL-C levels and decrease LDL-C levels, thereby offering a potential therapeutic option for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease.[2][5] Preclinical evaluation in relevant animal models is a critical step in the development of CETP inhibitors like this compound. As mice do not naturally express CETP, transgenic mouse models expressing human CETP are essential for these studies.[6][7] The APOE*3-Leiden.CETP transgenic mouse model is a particularly relevant model as it develops a human-like lipoprotein profile and diet-induced hyperlipidemia.[8][9]
This document provides a detailed protocol for evaluating the effects of this compound on the lipid profiles of APOE*3-Leiden.CETP mice.
Signaling Pathway of CETP Inhibition
Caption: Mechanism of Action of this compound via CETP Inhibition.
Experimental Protocol
This protocol outlines a study to assess the efficacy of this compound in a diet-induced dyslipidemia mouse model.
Animal Model
-
Species: Mouse
-
Strain: APOE*3-Leiden.CETP transgenic mice on a C57BL/6 background.[8][9] This model is chosen for its human-like lipoprotein metabolism and susceptibility to diet-induced hypercholesterolemia.[9]
-
Age: 8-12 weeks at the start of the study.
-
Sex: Male mice are often used to avoid hormonal cycle variations.
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[10]
Diet and Induction of Dyslipidemia
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions upon arrival.
-
Diet:
-
Induction Period: Feed the mice the Western diet for a period of 4-8 weeks to establish a dyslipidemic phenotype before starting the treatment.[3][11]
Experimental Groups and Drug Administration
-
Group 1: Vehicle Control: Mice on Western diet receiving the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).[10]
-
Group 2: this compound Treatment (Low Dose): Mice on Western diet receiving a low dose of this compound (e.g., 3 mg/kg/day).
-
Group 3: this compound Treatment (High Dose): Mice on Western diet receiving a high dose of this compound (e.g., 10 mg/kg/day).[10]
-
Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).[10]
Sample Collection
-
Blood Collection: Collect blood samples at baseline (before treatment) and at the end of the study. For interim time points, small volume serial blood sampling can be performed.
-
Method: For terminal collection, cardiac puncture under anesthesia is preferred to obtain a larger volume of blood. For serial sampling, tail vein or saphenous vein collection is appropriate.[13][14]
-
Anticoagulant: Collect blood in tubes containing EDTA to prevent coagulation.[10]
-
Fasting: Fast mice for 4-6 hours before blood collection to reduce variability in lipid levels.[1]
-
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[10][14]
Lipid Profile Analysis
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C:
-
LDL-C Calculation:
-
Formula: LDL-C can be estimated using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).[17]
-
-
Lipoprotein Profile by FPLC:
-
Method: Fast Protein Liquid Chromatography (FPLC) can be used to separate lipoproteins based on their size.[18][19] Plasma samples are injected into a size-exclusion column, and the cholesterol content of the eluted fractions is measured to generate a lipoprotein profile, allowing for the quantification of VLDL, LDL, and HDL cholesterol.[7][20]
-
Data Analysis
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the lipid profiles between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in mice.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocol. The values are hypothetical but based on the known effects of this compound from preclinical and clinical studies.
Table 1: Plasma Lipid Profile After this compound Treatment
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | 250 ± 20 | 150 ± 15 | 50 ± 5 | 170 ± 18 |
| This compound (3 mg/kg) | 200 ± 18 | 140 ± 12 | 100 ± 10 | 72 ± 9 |
| This compound (10 mg/kg) | 180 ± 15 | 135 ± 10 | 125 ± 12 | 33 ± 7** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Lipoprotein Cholesterol Distribution by FPLC
| Group | VLDL-C (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Vehicle Control | 30 ± 4 | 175 ± 20 | 45 ± 5 |
| This compound (3 mg/kg) | 28 ± 3 | 75 ± 8 | 97 ± 9 |
| This compound (10 mg/kg) | 27 ± 3 | 35 ± 6 | 118 ± 11 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound's effect on lipid profiles in a relevant transgenic mouse model. The use of APOE*3-Leiden.CETP mice fed a Western diet allows for the induction of a human-like dyslipidemia, providing a robust system to test the efficacy of CETP inhibitors. The detailed methodologies for drug administration, sample collection, and lipid analysis will enable researchers to generate reliable and reproducible data to support the further development of this compound.
References
- 1. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 2. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expressing the Human Cholesteryl Ester Transfer Protein Minigene Improves Diet-Induced Fatty Liver and Insulin Resistance in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. APOE*3Leiden.CETP transgenic mice as model for pharmaceutical treatment of the metabolic syndrome [repository.tno.nl]
- 7. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. tno-pharma.com [tno-pharma.com]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Lipidomic and transcriptomic analysis of western diet-induced nonalcoholic steatohepatitis (NASH) in female Ldlr -/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 14. bcm.edu [bcm.edu]
- 15. signosisinc.com [signosisinc.com]
- 16. Automated enzymatic standardized lipid analyses for plasma and lipoprotein fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Obicetrapib in Combination with Statins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational use of Obicetrapib, a selective cholesteryl ester transfer protein (CETP) inhibitor, in combination with statins for the management of dyslipidemia. The information is intended to guide research and development efforts by summarizing key clinical trial findings and providing generalized experimental protocols.
Introduction
This compound is an emerging therapeutic agent that, when used as an adjunct to maximally tolerated statin therapy, has demonstrated significant efficacy in further lowering low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[1] Statins, the cornerstone of lipid-lowering therapy, inhibit cholesterol synthesis in the liver. This compound's mechanism of action is complementary, offering a dual approach to managing dyslipidemia in high-risk patient populations, including those with heterozygous familial hypercholesterolemia (HeFH) and atherosclerotic cardiovascular disease (ASCVD).[2]
Mechanism of Action
This compound functions by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to apolipoprotein B (ApoB)-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL). By blocking this transfer, this compound effectively increases HDL-C levels while reducing the concentration of LDL-C.[3] This dual effect on lipid profiles makes it a promising candidate for reducing residual cardiovascular risk in patients already on statin therapy.
Caption: Mechanism of this compound and Statins.
Quantitative Data from Clinical Trials
The following tables summarize the lipid-lowering efficacy and safety profile of this compound in combination with statins from key clinical trials.
Table 1: Efficacy of this compound in Combination with High-Intensity Statins (Placebo-Adjusted Percent Change from Baseline)
| Trial Name | This compound Dose | Duration | LDL-C Reduction | Non-HDL-C Reduction | ApoB Reduction | Lp(a) Reduction | HDL-C Increase |
| BROOKLYN | 10 mg | 84 Days | -36.3% | - | - | - | - |
| 10 mg | 365 Days | -41.5% | up to -37.5% | -25.8% | -54.3% | up to 138.7% | |
| BROADWAY | 10 mg | 84 Days | -32.65% | - | - | - | - |
| ROSE2 | 10 mg + Ezetimibe | 12 Weeks | -63.4% | - | - | - | - |
| 10 mg | 12 Weeks | -43.5% | - | - | - | - | |
| TANDEM | 10 mg + Ezetimibe | 84 Days | -48.6% | - | - | - | - |
| 10 mg | 84 Days | -31.9% | - | - | - | - |
Table 2: Safety and Tolerability of this compound (Adverse Events)
| Trial Name | This compound Group | Placebo Group | Notable Observations |
| BROOKLYN | Adverse event rates were comparable to placebo. | Comparable to this compound group. | No significant differences in serious adverse events or cardiovascular deaths. No increase in blood pressure observed. |
| TANDEM | Adverse event rates were similar across treatment groups. | Lowest rate of adverse events (37%). | Rates of serious adverse events were low and comparable across all groups (3-7%). |
| BROADWAY | 59.7% experienced adverse events. | 60.8% experienced adverse events. | No apparent differences in severity or rationale for stopping treatment. |
Generalized Phase 3 Clinical Trial Protocol
This protocol outlines a generalized methodology for a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound as an adjunct to maximally tolerated statin therapy. This is based on the designs of the BROOKLYN, BROADWAY, and TANDEM trials.
1. Study Objectives
-
Primary Objective: To evaluate the percentage change in LDL-C from baseline to a specified time point (e.g., Day 84 or 12 weeks) with this compound compared to placebo in patients on a background of maximally tolerated statin therapy.
-
Secondary Objectives: To assess the effects of this compound on other lipid parameters including non-HDL-C, ApoB, Lp(a), and HDL-C. To evaluate the safety and tolerability of this compound.
2. Study Design
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Patients are typically randomized in a 2:1 or 1:1:1:1 ratio to receive this compound (e.g., 10 mg), this compound in combination with another agent (e.g., ezetimibe), the other agent alone, or placebo.
-
Duration: Treatment periods can range from 12 weeks to 52 weeks, with a safety follow-up period.
3. Patient Population
-
Inclusion Criteria:
-
Adults (e.g., 18 years and older).
-
Diagnosis of HeFH or a history of ASCVD.
-
On a stable, maximally tolerated dose of statin therapy for a specified duration (e.g., at least 8 weeks) prior to screening.
-
LDL-C levels above a specified threshold (e.g., ≥ 70 mg/dL) at screening.
-
Triglyceride levels below a specified threshold (e.g., < 400 mg/dL).
-
-
Exclusion Criteria:
-
Recent major cardiovascular event.
-
Uncontrolled hypertension.
-
Severe renal or hepatic impairment.
-
Use of other investigational drugs.
-
4. Study Procedures
-
Screening Period (up to 2-4 weeks):
-
Informed consent.
-
Medical history and physical examination.
-
Baseline laboratory tests, including a full lipid panel.
-
Verification of eligibility criteria.
-
-
Randomization and Treatment Period:
-
Eligible patients are randomized to a treatment arm.
-
Study drug (this compound or placebo) is self-administered orally, once daily.
-
Clinic visits are scheduled at regular intervals (e.g., weeks 4, 12, 24, 36, and 52) for efficacy and safety assessments.
-
-
Efficacy Assessments:
-
Fasting lipid panels are collected at each study visit. LDL-C is often measured by preparative ultracentrifugation for accuracy.
-
Other biomarkers such as non-HDL-C, ApoB, Lp(a), and HDL-C are also measured.
-
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs, including blood pressure.
-
Standard clinical laboratory tests (hematology, chemistry, urinalysis).
-
Electrocardiograms (ECGs).
-
5. Statistical Analysis
-
The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model, with the percentage change in LDL-C from baseline as the dependent variable, and treatment group, baseline LDL-C, and other stratification factors as covariates.
-
Secondary endpoints are analyzed using similar statistical models.
-
Safety data are summarized descriptively.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The combination of this compound with statin therapy represents a promising strategy for achieving more stringent LDL-C goals in high-risk patients. The available clinical trial data demonstrate a favorable efficacy and safety profile. The provided generalized protocol can serve as a foundation for designing future clinical studies to further elucidate the role of this combination therapy in cardiovascular risk reduction.
References
- 1. This compound on top of maximally tolerated lipid-modifying therapies in participants with or at high risk for atherosclerotic cardiovascular disease: rationale and designs of BROADWAY and BROOKLYN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cardiologynownews.org [cardiologynownews.org]
- 3. Cholesteryl Ester Transfer Protein Inhibition for Preventing Cardiovascular Events: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Obicetrapib's Impact on Macrophage Cholesterol Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obicetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism.[1][2] By blocking CETP, this compound raises high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A1 (ApoA1) levels while lowering low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B (ApoB).[1][2] A critical aspect of HDL's anti-atherogenic function is its role in reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral cells, such as macrophages in the arterial wall, and transporting it to the liver for excretion.[3] The initial and rate-limiting step of RCT is macrophage cholesterol efflux.
Studies have indicated that this compound not only favorably alters lipoprotein profiles but also enhances cholesterol efflux capacity.[3] Phase I and II clinical trials have demonstrated that this compound treatment leads to significant increases in HDL-C, ApoA1, and pre-beta HDL levels, which are associated with improved cholesterol efflux.[3] Furthermore, preclinical studies in mouse models have shown that this compound increases overall reverse cholesterol transport, leading to greater fecal sterol excretion.[1]
These application notes provide detailed protocols for assessing the specific impact of this compound on macrophage cholesterol efflux, a critical measure of its potential anti-atherosclerotic efficacy. Two primary methodologies are presented: a fluorescence-based assay using BODIPY-cholesterol for high-throughput screening and the traditional gold-standard radioisotope-based assay using [³H]-cholesterol for sensitive and precise quantification.
Mechanism of Action: this compound and Macrophage Cholesterol Efflux
This compound's primary mechanism is the inhibition of CETP, which prevents the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[2] This leads to an increase in larger, cholesterol-rich HDL particles. The enhanced cholesterol efflux capacity observed with this compound is likely mediated through several interconnected pathways:
-
Increased HDL Acceptor Capacity: By increasing the number and functionality of HDL particles, particularly pre-beta HDL, this compound enhances the capacity of plasma to accept cholesterol from macrophages.
-
Upregulation of Efflux Transporters: The altered lipid environment induced by CETP inhibition may lead to changes in the expression and activity of key macrophage cholesterol transporters, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). These transporters are crucial for the active efflux of cholesterol to lipid-poor ApoA1 and mature HDL particles, respectively.[4][5][6][7]
The following diagram illustrates the proposed signaling pathway for this compound's influence on macrophage cholesterol efflux.
Caption: Proposed pathway of this compound's effect on cholesterol efflux.
Data Presentation
The following tables summarize the effects of this compound on key lipid parameters from clinical trials.
Table 1: Percent Change in Lipid and Lipoprotein Parameters with this compound Monotherapy (10 mg) in Patients with Mild Dyslipidemia
| Parameter | Median Percent Change from Baseline |
| LDL-C | -45% |
| ApoB | -34% |
| Lp(a) | -33% |
| HDL-C | +179% |
Data from the TULIP study.
Table 2: Percent Change in Lipid Parameters with this compound (10 mg) on Top of High-Intensity Statins (HIS) from the ROSE2 Trial
| Parameter | This compound + HIS | This compound + Ezetimibe + HIS |
| LDL-C | Significant Reduction | Significant Reduction |
| Non-HDL-C | Significant Reduction | Significant Reduction |
| ApoB | Significant Reduction | Significant Reduction |
| Total LDL Particles | Significant Reduction | Significant Reduction |
| Small LDL Particles | Significant Reduction | Significant Reduction |
| Lp(a) | Significant Reduction | Significant Reduction |
| HDL-C | Up to +142% | Significant Increase |
This table summarizes qualitative findings from the ROSE2 trial as presented in the search results.[8]
Experimental Workflow
The general workflow for an in vitro macrophage cholesterol efflux assay involves three main stages: labeling the macrophages with a cholesterol tracer, an equilibration period, and the efflux phase where the cells are incubated with the cholesterol acceptor.
Caption: General workflow for macrophage cholesterol efflux assays.
Experimental Protocols
Protocol 1: Fluorescent Cholesterol Efflux Assay using BODIPY-Cholesterol
This protocol provides a non-radioactive, high-throughput method to assess cholesterol efflux. It is adapted from established protocols for measuring ABCA1-mediated efflux.[9][10][11]
Objective: To quantify the effect of this compound on cholesterol efflux from macrophages to specific cholesterol acceptors (e.g., ApoA1, HDL, or patient serum).
Materials:
-
Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1)
-
Phenol red-free RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
BODIPY-cholesterol
-
Equilibration Buffer (RPMI-1640 with 0.2% BSA)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Cholesterol acceptors: human ApoA1, HDL, or apoB-depleted human serum
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
96-well tissue culture plates (clear bottom, black walls for fluorescence)
-
Fluorescence microplate reader (Excitation: ~482 nm, Emission: ~515 nm)
Procedure:
-
Cell Seeding:
-
Seed J774A.1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 with 10% FBS.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Labeling with BODIPY-Cholesterol:
-
Prepare a labeling medium by mixing BODIPY-cholesterol with serum-free RPMI-1640.
-
Gently aspirate the growth medium from the cells and wash once with serum-free RPMI-1640.
-
Add 100 µL of the labeling medium to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Equilibration:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Add 100 µL of Equilibration Buffer per well.
-
Incubate overnight (16-18 hours) at 37°C to allow the fluorescent cholesterol to equilibrate within cellular pools.
-
-
Cholesterol Efflux:
-
Prepare the efflux medium: serum-free RPMI-1640 containing the desired cholesterol acceptors (e.g., 10 µg/mL ApoA1 or 50 µg/mL HDL).
-
Prepare parallel conditions with and without various concentrations of this compound. Include a vehicle control.
-
Aspirate the equilibration medium and wash the cells once with PBS.
-
Add 100 µL of the prepared efflux medium to the respective wells.
-
Set up control wells:
-
Negative Control: Serum-free medium only (no acceptor).
-
Vehicle Control: Medium with acceptor and vehicle (e.g., DMSO).
-
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
After incubation, carefully transfer 95 µL of the supernatant (medium) from each well to a new 96-well black plate.
-
Wash the cell monolayer in the original plate once with PBS.
-
Add 100 µL of Cell Lysis Buffer to each well and incubate on a shaker for 20 minutes at 4°C.
-
Transfer 95 µL of the cell lysate to another 96-well black plate.
-
Measure the fluorescence of the supernatant and cell lysate plates using a microplate reader (Ex/Em = ~482/515 nm).
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence (Medium) / (Fluorescence (Medium) + Fluorescence (Cell Lysate))] x 100
-
Normalize the results by subtracting the % efflux from the negative control (no acceptor) wells.
-
Compare the % efflux in the this compound-treated wells to the vehicle control to determine the drug's effect.
-
Protocol 2: Radiolabeled Cholesterol Efflux Assay using [³H]-Cholesterol
This is the gold-standard method, providing high sensitivity and specificity for tracking cholesterol movement.[12][13][14]
Objective: To precisely measure the effect of this compound on the efflux of radiolabeled cholesterol from macrophage foam cells.
Materials:
-
Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1)
-
RPMI-1640 medium, FBS, PBS
-
[³H]-cholesterol (1 mCi/mL)
-
Acetylated Low-Density Lipoprotein (acLDL)
-
Bovine Serum Albumin (BSA)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Cholesterol acceptors (ApoA1, HDL, or apoB-depleted human serum)
-
0.1 N NaOH for cell lysis
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
24-well tissue culture plates
Procedure:
-
Cell Seeding and Foam Cell Formation:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
To create cholesterol-loaded "foam cells," incubate the macrophages for 48 hours in medium containing 50 µg/mL acLDL and 1 µCi/mL [³H]-cholesterol.
-
-
Equilibration:
-
After the labeling period, wash the cells three times with warm PBS.
-
Incubate the cells for 18 hours in serum-free RPMI-1640 containing 0.2% BSA. This allows for the equilibration of [³H]-cholesterol among all intracellular pools.
-
-
Cholesterol Efflux:
-
Prepare the efflux medium as described in Protocol 1, containing cholesterol acceptors and the desired concentrations of this compound or vehicle control.
-
Wash the cells once with PBS.
-
Add 500 µL of the prepared efflux medium to the respective wells.
-
Incubate for 4 hours at 37°C.
-
-
Quantification:
-
After incubation, collect the medium from each well and transfer to a scintillation vial.
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 500 µL of 0.1 N NaOH to each well and incubating for at least 30 minutes.
-
Transfer the cell lysate to a separate scintillation vial.
-
Add scintillation fluid to all vials.
-
Measure the radioactivity (in disintegrations per minute, DPM) in the medium and cell lysate samples using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-cholesterol efflux using the formula: % Efflux = [DPM (Medium) / (DPM (Medium) + DPM (Cell Lysate))] x 100
-
Normalize and compare the results as described in Protocol 1 to determine the effect of this compound.
-
Conclusion
The provided protocols offer robust and reliable methods for elucidating the impact of this compound on macrophage cholesterol efflux. The fluorescence-based assay is well-suited for screening and higher throughput applications, while the radioisotope-based assay provides the sensitivity required for detailed mechanistic studies. By quantifying changes in this key step of reverse cholesterol transport, researchers can gain valuable insights into the anti-atherogenic potential of this compound and other CETP inhibitors.
References
- 1. newamsterdampharma.com [newamsterdampharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomal inhibition promotes ATP-binding cassette transporter A1 (ABCA1) and ABCG1 expression and cholesterol efflux from macrophages in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDL from CETP-deficient subjects shows enhanced ability to promote cholesterol efflux from macrophages in an apoE- and ABCG1-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of HDL, ABCA1 and ABCG1 transporters in cholesterol efflux and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Veterian Key [veteriankey.com]
- 14. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Obicetrapib and Ezetimibe Co-administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for preclinical studies evaluating the co-administration of Obicetrapib and ezetimibe (B1671841). This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor designed to raise high-density lipoprotein cholesterol (HDL-C) and reduce low-density lipoprotein cholesterol (LDL-C).[1][2] Ezetimibe lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption.[3][4] The combination of these two agents offers a dual-action approach to lipid management by targeting both cholesterol production and absorption.
These protocols are intended to guide researchers in the design and execution of in vitro and in vivo experiments to assess the pharmacodynamic synergy, efficacy, and safety of co-administering this compound and ezetimibe.
Mechanism of Action Signaling Pathways
The co-administration of this compound and ezetimibe targets two distinct and complementary pathways in cholesterol metabolism.
Experimental Protocols
In Vitro Efficacy Assessment
3.1.1. CETP Inhibition Assay
This fluorometric assay quantitatively measures the CETP-mediated transfer of a fluorescently labeled neutral lipid from a donor to an acceptor particle. Inhibition of this transfer by this compound results in a decrease in fluorescence.
-
Materials:
-
CETP Activity Assay Kit (e.g., Abcam ab196995 or similar)
-
Recombinant human CETP protein
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to the desired concentrations.
-
In a 96-well plate, add the assay buffer, donor and acceptor molecules, and recombinant CETP.
-
Add the various concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., torcetrapib).
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
3.1.2. NPC1L1-Mediated Cholesterol Uptake Assay
This cell-based assay measures the uptake of labeled cholesterol into cells overexpressing NPC1L1. Ezetimibe's efficacy is determined by its ability to block this uptake.
-
Materials:
-
Cell line overexpressing human NPC1L1 (e.g., HepG2 or CRL-1601 cells)
-
Radiolabeled cholesterol (e.g., [³H]-cholesterol) or fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Ezetimibe
-
Cell culture reagents
-
Scintillation counter or fluorescence microscope/plate reader
-
-
Protocol:
-
Plate the NPC1L1-overexpressing cells in a suitable multi-well plate and allow them to adhere.
-
Prepare a stock solution of ezetimibe in a suitable solvent and create serial dilutions.
-
Pre-incubate the cells with varying concentrations of ezetimibe or vehicle control.
-
Add the labeled cholesterol (complexed with a delivery vehicle like methyl-β-cyclodextrin or bile salts) to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Wash the cells thoroughly to remove extracellular labeled cholesterol.
-
Lyse the cells and measure the amount of intracellular labeled cholesterol using a scintillation counter or fluorescence reader.
-
Determine the IC50 value of ezetimibe by plotting the percent inhibition of cholesterol uptake against the drug concentration.
-
In Vivo Efficacy and Pharmacodynamic Studies
3.2.1. Animal Model
The APOE*3-Leiden.CETP transgenic mouse is a well-established translational model for human-like lipoprotein metabolism and atherosclerosis. These mice, when fed a Western-type diet, develop hyperlipidemia, making them suitable for evaluating lipid-lowering therapies.
3.2.2. Study Design and Drug Administration
-
Groups:
-
Vehicle control
-
This compound alone
-
Ezetimibe alone
-
This compound and ezetimibe combination
-
-
Drug Formulation and Dosing: Formulate drugs in a suitable vehicle (e.g., polyethylene (B3416737) glycol 400/water). Administer daily via oral gavage. Dosages should be based on previous studies or dose-ranging experiments. For instance, in APOE*3-Leiden.CETP mice, dosages of this compound around 2 mg/kg/day and ezetimibe around 0.6-1 mg/kg/day have been used.
-
Duration: A typical study duration can range from 4 to 12 weeks to assess effects on lipid profiles and atherosclerosis development.
3.2.3. Lipid Profiling
A comprehensive analysis of lipid species is crucial. Mass spectrometry-based lipidomics provides a detailed and quantitative overview.
-
Sample Collection: Collect blood samples at baseline and at various time points throughout the study. At the end of the study, collect terminal blood and liver tissue.
-
Lipid Extraction: Perform lipid extraction from plasma and liver homogenates using established methods like the Folch or Bligh-Dyer techniques.
-
Analysis by Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of free fatty acids and sterols after derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Ideal for analyzing a broader range of lipids including phospholipids, triglycerides, and sphingolipids.
-
-
Data Analysis: Utilize bioinformatics tools to identify and quantify the different lipid species.
3.2.4. In Vivo Reverse Cholesterol Transport (RCT) Assay
This assay tracks the movement of cholesterol from peripheral cells (macrophages) to the feces, a key process in cholesterol homeostasis.
-
Protocol:
-
Prepare [³H]-cholesterol-labeled macrophages.
-
Inject these labeled macrophages intraperitoneally into the study mice (after the treatment period with this compound and/or ezetimibe).
-
Collect feces over a 48-hour period.
-
At the end of the collection period, collect terminal blood and liver samples.
-
Measure the radioactivity in the plasma, liver, and feces to determine the rate of cholesterol transport.
-
Safety and Toxicology Assessment
A thorough safety evaluation is essential, particularly considering the off-target toxicities observed with earlier CETP inhibitors like torcetrapib (B1681342) (e.g., increased blood pressure and aldosterone (B195564) levels).
-
In-Life Observations: Monitor animal health daily, including body weight, food and water consumption, and any clinical signs of toxicity.
-
Cardiovascular Safety Pharmacology:
-
Measure blood pressure and heart rate in conscious, unrestrained animals using telemetry.
-
Perform electrocardiogram (ECG) recordings to assess for any cardiac abnormalities.
-
-
Clinical Chemistry and Hematology:
-
Analyze blood samples for a comprehensive panel of markers for liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and muscle damage (creatine kinase).
-
Perform a complete blood count (CBC).
-
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination by a qualified veterinary pathologist.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro IC50 Values
| Compound | CETP Inhibition IC50 (nM) | NPC1L1 Inhibition IC50 (nM) |
| This compound | Not Applicable | |
| Ezetimibe | Not Applicable |
Table 2: In Vivo Plasma Lipid Profile Changes (Percent Change from Baseline)
| Treatment Group | Total Cholesterol | LDL-C | HDL-C | Triglycerides |
| Vehicle | ||||
| This compound | ||||
| Ezetimibe | ||||
| Combination |
Table 3: In Vivo Reverse Cholesterol Transport
| Treatment Group | [³H]-Cholesterol in Feces (% of injected dose) |
| Vehicle | |
| This compound | |
| Ezetimibe | |
| Combination |
Table 4: Safety Assessment Parameters
| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Serum ALT (U/L) | Serum Creatinine (mg/dL) |
| Vehicle | |||
| This compound | |||
| Ezetimibe | |||
| Combination |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound and ezetimibe co-administration. By systematically assessing their combined effects on lipid metabolism, in vivo efficacy, and safety, researchers can gain valuable insights into the therapeutic potential of this combination therapy for dyslipidemia and cardiovascular disease. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Obicetrapib In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming potential solubility challenges when working with the CETP inhibitor Obicetrapib in in vitro settings. The following information is curated to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a lipophilic molecule, which is a primary factor for its low aqueous solubility.[1] Key properties are summarized in the table below. Its high lipophilicity (LogP) and very low predicted water solubility indicate that it will likely require a non-aqueous solvent for initial stock preparation and careful dilution to avoid precipitation in aqueous assay buffers.[1][2][3]
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[4][5] Commercially available sources report achieving concentrations of up to 100-125 mg/mL in DMSO.[4][5] For optimal results, use fresh, anhydrous, high-purity DMSO, as absorbed moisture can reduce the compound's solubility.[5]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or assay buffer. What can I do to prevent this?
A3: This is a common issue when working with lipophilic compounds.[6][7] Several strategies can prevent precipitation:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[6]
-
Use Pre-warmed Media: Always add the compound stock to aqueous solutions pre-warmed to the experimental temperature (e.g., 37°C). Adding a cold solution can decrease solubility and cause the compound to crash out.[6]
-
Serial Dilution & Rapid Mixing: Instead of a single large dilution, perform intermediate serial dilutions in your final aqueous buffer. Add the DMSO stock to the buffer (not vice-versa) and mix vigorously immediately to ensure rapid dispersion.[8]
-
Incorporate a Surfactant: For certain assays, the inclusion of a low, non-toxic concentration of a non-ionic surfactant like Tween 80 or Pluronic F-68 (e.g., 0.01-0.1%) in the final medium can help maintain solubility.[6]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common and effective solvent, ethanol (B145695) can also be used.[8] However, ethanol generally has a lower solubilizing power for highly nonpolar compounds compared to DMSO.[8] If using an alternative solvent, it is critical to perform vehicle control experiments to ensure the solvent does not interfere with the assay.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[5][8] It is highly recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[8] When stored at -80°C, the stock solution is reported to be stable for up to 6 months.[5]
Physicochemical and Solubility Data
The quantitative data for this compound and common solvents are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 722.6 g/mol | [9] |
| Predicted Water Solubility | 0.00921 mg/mL | [2] |
| cLogD (pH 7.4) | 4.9 | [1] |
| XLogP | 7.73 | [3] |
| Polar Surface Area | 105.09 Ų | [2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Reported Concentration | Notes |
| DMSO | 100-125 mg/mL | Use of ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.[4][5] |
| Ethanol | Data not specified, but a viable alternative. | Generally less effective than DMSO for highly nonpolar compounds.[8] |
| Aqueous Buffer (e.g., PBS) | Very Low (<10 µM typical for similar compounds) | Physiologically relevant but unsuitable for primary stock.[8] |
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Visible Precipitate in Assay Wells
-
Observation: A crystalline or amorphous precipitate is visible in cell culture wells or assay plates after adding this compound.
-
Root Cause Analysis: The aqueous solubility limit has been exceeded upon dilution of the DMSO stock. This can be due to the final concentration being too high, inefficient mixing, or temperature changes.[6][7]
-
Solutions:
-
Verify Final Concentration: Ensure the final working concentration of this compound is below its aqueous solubility limit under your specific assay conditions.
-
Optimize Dilution Protocol: Follow the "Protocol 2: Serial Dilution into Aqueous Buffer" detailed below. The key is to add the DMSO stock to the pre-warmed buffer with immediate, vigorous mixing.[8]
-
Use Additives: Consider supplementing your assay buffer with a pre-determined, non-interfering concentration of a solubilizing agent like a surfactant (e.g., 0.05% Tween 80) or a cyclodextrin.
-
Sonication: Briefly sonicating the final diluted solution before adding it to cells can sometimes help redissolve fine precipitates.[6][8]
-
Issue 2: Poor or Inconsistent Assay Results
-
Observation: Dose-response curves are flat, bell-shaped, or show high variability between replicates.
-
Root Cause Analysis: This may not be a true biological effect but rather an artifact of poor solubility.[10] Undissolved micro-precipitates can lead to an inaccurate effective concentration and interfere with assay readouts (e.g., light scattering in absorbance assays).[10]
-
Solutions:
-
Confirm Solubility: Before conducting the full assay, visually confirm the solubility of this compound at your highest concentration under a microscope.
-
Re-prepare Solutions: Prepare fresh dilutions from your stock solution for each experiment, following best practices to avoid precipitation.
-
Include Vehicle Controls: Run multiple vehicle controls (e.g., media with the highest equivalent percentage of DMSO) to ensure the observed effects are not due to the solvent.
-
Assay Technology Check: Be aware that some compounds can interfere with certain assay technologies (e.g., auto-fluorescence). If solubility issues are ruled out, consider running assay-specific controls to check for interference.[10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance in a sterile microcentrifuge tube or glass vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (722.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 5 mg: Volume = 0.005 g / (722.6 g/mol * 0.010 mol/L) = 0.000692 L = 692 µL.
-
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[8]
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.[5]
Protocol 2: Serial Dilution of this compound into Aqueous Buffer to Avoid Precipitation
-
Pre-warm Buffer: Warm your sterile aqueous buffer (e.g., cell culture medium with serum) to the desired experimental temperature (typically 37°C).
-
Prepare Intermediate Dilution: If a large dilution factor is required, prepare an intermediate dilution of your 10 mM DMSO stock in pure DMSO first.
-
Final Dilution Step:
-
Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the small volume of the this compound DMSO stock drop-wise. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [8]
-
Continue to vortex for at least 30 seconds immediately after addition to ensure rapid and complete dispersion.[8]
-
-
Application: Use the final diluted solution immediately in your assay to minimize the risk of delayed precipitation.
Mechanism of Action Pathway
This compound is an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL), in exchange for triglycerides (TG).[11][12] By blocking this pathway, this compound raises HDL-C ("good" cholesterol) levels and lowers LDL-C ("bad" cholesterol) levels.[11][13]
References
- 1. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C32H31F9N4O5 | CID 11498596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. thepfc.club [thepfc.club]
Addressing off-target effects of CETP inhibitors in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Cholesteryl Ester Transfer Protein (CETP) inhibitors during experiments.
Frequently Asked Questions (FAQs)
Q1: My CETP inhibitor is showing unexpected effects on blood pressure in my animal model. Is this a known off-target effect?
A1: Yes, an increase in blood pressure is a well-documented off-target effect associated with the first-generation CETP inhibitor, torcetrapib (B1681342).[1][2][3] This effect is not considered a class-wide effect of CETP inhibitors, as subsequent inhibitors like anacetrapib (B1684379), dalcetrapib, and evacetrapib (B612230) did not produce the same hypertensive response.[1][4] The rise in blood pressure caused by torcetrapib is believed to be independent of its CETP inhibition activity.
Q2: I've observed an increase in aldosterone (B195564) levels in my experiments. What is the likely cause?
A2: Increased aldosterone production is another significant off-target effect specifically linked to torcetrapib. Torcetrapib has been shown to directly stimulate adrenal cortical cells, leading to the synthesis and release of aldosterone and cortisol. This effect is independent of CETP inhibition. Newer CETP inhibitors have been developed to avoid this liability.
Q3: How can I determine if the effects I'm seeing are on-target or off-target?
A3: Distinguishing between on-target and off-target effects is crucial. Here are several experimental strategies:
-
Use a CETP-deficient animal model: If the observed effect persists in an animal model that does not express CETP (like wild-type rats or mice), it is highly likely an off-target effect.
-
Compare with other CETP inhibitors: Test a different CETP inhibitor from a distinct structural class that is known not to have the same off-target effect (e.g., anacetrapib or dalcetrapib). If the effect is absent with the comparator compound, it suggests an off-target mechanism for your inhibitor.
-
In vitro target engagement vs. phenotypic assays: Correlate the concentration-response curves for CETP inhibition with the observed phenotypic effect. A significant rightward shift in the phenotypic assay curve may indicate an off-target mechanism.
-
Genetic validation: Utilize CETP knockout or knockdown genetic models to mimic the on-target effect. An absence of the phenotype in these models points towards an off-target mechanism for the inhibitor.
Q4: What are some proactive screening methods to identify potential off-target effects of a novel CETP inhibitor?
A4: Proactive screening early in development can de-risk a compound. Consider the following approaches:
-
Broad Ligand Binding Assays: Screen your compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target binding interactions.
-
Kinome Profiling: A kinome scan can reveal unintended interactions with a wide range of kinases, which is important as many small molecule inhibitors have off-target kinase activities.
-
Phenotypic Screening: High-content imaging and other cell-based phenotypic screens can uncover unexpected cellular effects that can then be investigated for a specific off-target.
-
Computational Approaches: In silico methods like molecular docking and pharmacophore modeling can predict potential off-target interactions based on the compound's structure.
Troubleshooting Guides
Issue 1: Unexpected Increase in Blood Pressure
This guide provides a workflow to investigate if an observed hypertensive effect is an off-target effect of your CETP inhibitor.
Caption: Workflow to troubleshoot unexpected blood pressure increases.
Issue 2: Elevated Aldosterone Levels Detected
This guide outlines steps to determine if your CETP inhibitor is directly stimulating adrenal steroidogenesis.
Caption: Workflow to investigate elevated aldosterone levels.
Quantitative Data Summary
The following table summarizes the known off-target effects on blood pressure and aldosterone for several key CETP inhibitors.
| CETP Inhibitor | Change in Systolic Blood Pressure (mmHg) | Change in Aldosterone Levels | Primary Reference(s) |
| Torcetrapib | Increase (approx. 4.5-5) | Increase | |
| Anacetrapib | No significant increase | No significant increase | |
| Dalcetrapib | No significant increase | No significant increase | |
| Evacetrapib | No significant increase | No significant increase |
Experimental Protocols
Protocol 1: In Vitro Aldosterone Secretion Assay Using H295R Cells
This protocol is designed to assess the direct effect of a CETP inhibitor on aldosterone production in a human adrenocortical carcinoma cell line.
1. Cell Culture:
-
Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum and appropriate growth factors) at 37°C in a humidified 5% CO2 incubator.
-
Plate cells in 24-well plates and allow them to reach 80-90% confluency.
2. Compound Treatment:
-
Prepare a serial dilution of the test CETP inhibitor in a serum-free medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Angiotensin II).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the diluted compounds to the respective wells and incubate for 24-48 hours.
3. Supernatant Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of aldosterone and/or cortisol in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Plot the aldosterone/cortisol concentration against the CETP inhibitor concentration.
-
Determine the EC50 (half-maximal effective concentration) to quantify the potency of the compound in stimulating steroidogenesis.
Protocol 2: In Vivo Blood Pressure Measurement in a CETP-Deficient Rodent Model
This protocol assesses the effect of a CETP inhibitor on blood pressure in an animal model that does not endogenously express CETP, such as the spontaneously hypertensive rat (SHR) or normotensive Wistar-Kyoto (WKY) rats.
1. Animal Acclimatization and Baseline Measurement:
-
Acclimatize animals to the housing facility and blood pressure measurement procedure (e.g., tail-cuff plethysmography) for at least one week to minimize stress-induced variations.
-
Record baseline blood pressure and heart rate for several consecutive days to establish a stable baseline.
2. Compound Administration:
-
Administer the CETP inhibitor or vehicle control to the animals via the intended clinical route (e.g., oral gavage).
-
Dose animals daily for a predetermined study duration (e.g., 7-14 days).
3. Blood Pressure Monitoring:
-
Measure systolic blood pressure, diastolic blood pressure, and heart rate at regular intervals post-dosing.
4. Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes in the treated group to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA). A statistically significant increase in blood pressure in the treated group indicates a hypertensive off-target effect.
Signaling Pathways and Workflows
The following diagrams illustrate the on-target pathway of CETP and a potential off-target pathway leading to increased aldosterone synthesis.
Caption: On-target signaling pathway of CETP and its inhibition.
Caption: Hypothetical off-target pathway of torcetrapib on adrenal cells.
References
- 1. Safety of CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester transfer protein inhibitors: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Obicetrapib lipid-lowering assays
Welcome to the technical support center for Obicetrapib-related research. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during lipid-lowering assays involving this compound.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective cholesteryl ester transfer protein (CETP) inhibitor.[1][2][3] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[4][5] By inhibiting CETP, this compound effectively blocks this transfer, leading to a significant increase in HDL cholesterol (HDL-C) and a decrease in LDL cholesterol (LDL-C) levels. This dual action on lipid profiles is aimed at reducing the risk of atherosclerotic cardiovascular disease.
Caption: Mechanism of action for this compound as a CETP inhibitor.
Q2: What are the expected lipid profile changes after this compound treatment in clinical studies?
A2: Clinical trials have consistently demonstrated that this compound, as a monotherapy or in combination with statins, significantly alters lipid profiles. Key changes include a potent reduction in LDL-C, apolipoprotein B (ApoB), and non-HDL-C, coupled with a substantial increase in HDL-C.
Summary of Lipid Changes from Clinical Trials
| Parameter | This compound Monotherapy (Median % Change) | This compound + Statin (Median % Change) | Reference |
|---|---|---|---|
| LDL-C | -45% | -51% | |
| HDL-C | +139% to +179% | +165% | |
| ApoB | -30% to -34% | -30% | |
| Non-HDL-C | -30.9% (Mean) | -44% |
| Lipoprotein(a) [Lp(a)] | -33% to -36.1% | N/A | |
Note: Values are aggregated from different phase 2 and 3 trials and represent approximate median or mean changes from baseline versus placebo. Actual results may vary based on dosage, patient population, and background therapies.
Troubleshooting In Vitro Assays
Q3: I am not observing the expected CETP inhibition in my fluorescence-based in vitro assay. What are the common causes?
A3: A lack of inhibitory activity in a CETP assay can stem from several factors related to the compound, reagents, or assay conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Reference |
|---|---|---|
| Compound Solubility | This compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock, and that the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells. | |
| Reagent Integrity | Verify that all assay components, especially the recombinant CETP, donor molecules (e.g., fluorescently labeled lipids), and acceptor molecules, are within their expiration dates and have been stored correctly to prevent degradation. | |
| Incorrect Concentration | You may be testing a concentration range that is too low. Perform a wider dose-response curve to ensure you are testing within the active range for this compound. | |
| Assay Conditions | Ensure incubation times and temperatures are optimal and consistent. For a typical assay, incubation is at 37°C for 1-3 hours. Deviations can significantly impact enzyme activity. |
| High Background Signal | The compound itself might be fluorescent, or high concentrations could cause light scattering. Run a control with this compound in the assay buffer without the CETP enzyme or donor/acceptor molecules to measure background fluorescence. | |
Caption: Standard workflow for an in vitro CETP inhibition assay.
Q4: My replicate data for lipid measurements in cell-based assays show high variability. What should I investigate?
A4: High variability in replicate data often points to inconsistencies in experimental execution, particularly in microplate-based assays.
Troubleshooting High Replicate Variability
| Potential Cause | Recommended Action | Reference |
|---|---|---|
| Edge Effects | The outer wells of a microplate are prone to increased evaporation, altering concentrations. To mitigate this, fill the perimeter wells with sterile water or media without cells and do not use them for experimental samples. Using low-evaporation lids can also help. | |
| Inconsistent Cell Plating | Uneven cell distribution due to clumping leads to different cell numbers per well. Ensure you have a single-cell suspension before plating and mix the cell suspension gently between plating wells. | |
| Pipetting Inaccuracy | Small volume errors during reagent or compound addition can cause significant variability. Ensure pipettes are calibrated, use fresh tips for each addition, and employ reverse pipetting for viscous solutions. | |
| Sample Handling | Lipids are susceptible to degradation through oxidation or enzymatic activity. Keep samples cold during processing, minimize the time between collection and analysis, and consider adding antioxidants like BHT if appropriate. |
| Inconsistent Incubation | Temperature or CO2 gradients across the incubator can affect cell health and metabolism. Ensure the incubator is properly calibrated and allow plates to equilibrate to room temperature before adding reagents for the final readout. | |
Troubleshooting Inconsistent Results & Discrepancies
Q5: The magnitude of LDL-C reduction in my cell-based assay is lower than expected. Why might this be?
A5: Discrepancies between your results and expected outcomes can arise from the biological model system, assay setup, or data analysis.
References
Mitigating potential cytotoxicity of Obicetrapib in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential cytotoxicity with Obicetrapib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational drug that acts as a selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol.[1][4] By inhibiting CETP, this compound increases levels of HDL-C ("good" cholesterol) and decreases levels of LDL-C ("bad" cholesterol), which is a key target for managing dyslipidemia and reducing cardiovascular risk.[1][4][5] Preclinical studies suggest that the reduction in LDL-C is also due to the upregulation of LDL receptor expression in the liver, leading to increased clearance of LDL.[2][6]
Q2: Is this compound expected to be cytotoxic in cell-based assays?
Currently, there is limited publicly available information specifically detailing the cytotoxic profile of this compound in various in vitro cell models. However, extensive clinical trials have shown that this compound is generally well-tolerated in humans, with adverse event rates comparable to placebo.[7][8][9][10] Issues like increases in blood pressure, which were a concern with some earlier CETP inhibitors, have not been observed with this compound.[8] While this clinical safety profile is reassuring, it does not preclude the possibility of cytotoxicity in specific cell lines or under certain experimental conditions in vitro, especially at concentrations higher than the therapeutic range.
Q3: What are the common causes of apparent cytotoxicity in cell-based assays with a new compound like this compound?
Observed cytotoxicity in in vitro assays can stem from several factors:
-
High Compound Concentration: Concentrations used in vitro may far exceed the physiological levels achieved in vivo, potentially leading to off-target effects and cell stress.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations.
-
Assay Interference: The compound may interfere with the assay chemistry itself, leading to false-positive or false-negative results. For example, it might inhibit a reporter enzyme or quench a fluorescent signal.
-
Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the compound or its mechanism of action.
-
Extended Exposure Time: Prolonged incubation with the compound may lead to cumulative stress and cell death.
-
Compound Instability: Degradation of the compound in the culture medium over time could lead to the formation of toxic byproducts.
Troubleshooting Guides
Scenario 1: Unexpected Decrease in Cell Viability Observed with this compound Treatment
You have treated your cell line (e.g., HepG2) with this compound and a standard viability assay (e.g., MTT) shows a significant, dose-dependent decrease in cell viability.
Troubleshooting Steps:
-
Rule out Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment.
-
Optimize this compound Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) at different time points (e.g., 24, 48, 72 hours). It's possible that cytotoxicity is only observed at very high concentrations or after prolonged exposure.
-
Use an Orthogonal Cytotoxicity Assay: Confirm the results from your primary assay with a different method that measures a distinct cytotoxicity marker. For instance, if you used a metabolic assay like MTT, try a membrane integrity assay like a Lactate (B86563) Dehydrogenase (LDH) release assay.[11][12] This helps to rule out assay-specific interference.
-
Assess Apoptosis: Investigate whether the observed cell death is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[11][13] This can be done using assays that measure caspase activity or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).
Hypothetical Data Summary:
The following table illustrates hypothetical data from troubleshooting experiments for this compound in HepG2 cells.
| Parameter | 24 hours | 48 hours | 72 hours |
| MTT Assay IC50 (µM) | > 100 | 75.2 | 48.9 |
| LDH Release EC50 (µM) | > 100 | 82.5 | 55.1 |
| Caspase-3/7 Activity | No significant increase | Moderate increase | Significant increase |
| Annexin V Positive Cells | Baseline | Increased | Significantly Increased |
Interpretation: The hypothetical data suggests that at 24 hours, this compound does not show significant cytotoxicity. However, at 48 and 72 hours, there is a dose-dependent decrease in viability and an increase in membrane permeability. The activation of caspases and the presence of Annexin V positive cells indicate that the observed cell death is likely mediated by apoptosis.
Scenario 2: High Background or Inconsistent Results in Cytotoxicity Assays
Troubleshooting Steps:
-
Check for Compound Interference: Test whether this compound interferes with the assay reagents directly. This can be done in a cell-free system. For example, add this compound to the medium of lysed cells in an LDH assay to see if it inhibits the enzyme's activity.
-
Ensure Proper Controls: Always include positive and negative controls. A positive control for cytotoxicity (e.g., a known toxin like doxorubicin) will validate that the assay is working correctly. A negative control (vehicle only) establishes the baseline.[14]
-
Optimize Seeding Density: The initial number of cells seeded can impact their susceptibility to a compound. Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Verify Compound Solubility and Stability: Visually inspect the culture medium for any precipitation of this compound, especially at higher concentrations. Confirm the stability of the compound in your specific culture medium over the course of the experiment if possible.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: Include a maximum LDH release control by lysing some untreated cells with a lysis buffer.
-
Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release from lysed cells.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preferably using an opaque-walled plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence indicates higher caspase 3/7 activity and apoptosis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Decision-making flowchart for troubleshooting cytotoxicity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. newamsterdampharma.com [newamsterdampharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound/Ezetimibe used for? [synapse.patsnap.com]
- 5. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newamsterdampharma.com [newamsterdampharma.com]
- 7. news-medical.net [news-medical.net]
- 8. cardiologynownews.org [cardiologynownews.org]
- 9. Menarini Announces Positive Topline Data from Pivotal Phase 3 BROOKLYN Clinical Trial Evaluating Efficacy, Safety and Tolerability of this compound in Patients with Heterozygous Familial [menarini.com]
- 10. ocresearchcenter.com [ocresearchcenter.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Obicetrapib Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting animal studies for the CETP inhibitor, Obicetrapib. Our goal is to enhance the translational relevance of preclinical findings to human clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][3] By inhibiting CETP, this compound effectively blocks this transfer, leading to increased levels of HDL cholesterol ("good" cholesterol) and reduced levels of LDL cholesterol ("bad" cholesterol).[1] Preclinical studies suggest that the reduction in LDL-C is also mediated by a decrease in hepatic cholesterol, which upregulates LDL receptor expression and enhances LDL clearance.[4]
Q2: Why are my in vivo results with this compound in a standard mouse model not showing the expected lipid profile changes?
A2: Standard laboratory mice and rats naturally lack CETP activity in their plasma.[5][6] Therefore, they are not suitable models for evaluating the primary mechanism of CETP inhibitors like this compound. To observe the expected effects on HDL-C and LDL-C, it is crucial to use animal models that express CETP, such as transgenic mice expressing human CETP (e.g., APOE*3-Leiden.CETP mice) or species that naturally express CETP, like rabbits, hamsters, or non-human primates.[2][5][6][7]
Q3: What are the key differences in CETP activity between common laboratory animals and humans?
A3: There are significant functional differences in CETP activity across species. While human CETP facilitates the exchange of both cholesteryl esters (CE) and triglycerides (TG), the substrate preference can vary in other species. For instance, hamster CETP shows a strong preference for TG as a substrate.[5] Rabbit and hamster CETP have been shown to be functionally more similar to human CETP compared to other species, and CETP inhibitors can inhibit their activity in a manner comparable to human CETP.[6] These differences can influence the lipoprotein profile changes observed in response to this compound and should be considered when interpreting results.
Q4: I've observed the expected lipid changes with this compound in my animal model, but how can I investigate potential off-target effects?
A4: While this compound is a highly selective CETP inhibitor, it is prudent to assess potential pleiotropic effects. A tiered approach is recommended. Start with in vitro screening against a panel of receptors and enzymes that have been implicated in off-target effects of other CETP inhibitors. For example, given the history of torcetrapib, evaluating effects on the renin-angiotensin-aldosterone system is advisable.[8] In your in vivo studies, monitor physiological parameters beyond lipid profiles, such as blood pressure, heart rate, and serum electrolytes.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a CETP-Expressing Animal Model
-
Problem: No significant changes in LDL-C and HDL-C levels are observed after this compound administration in a supposedly appropriate animal model.
-
Troubleshooting Steps:
-
Verify Compound Administration and Bioavailability:
-
Confirm the correct dosage and route of administration.
-
Measure plasma concentrations of this compound to ensure adequate exposure. This compound is orally bioavailable and its principal route of excretion is in the feces.[3]
-
-
Assess CETP Activity:
-
Directly measure plasma CETP activity to confirm target engagement. A lack of inhibition suggests a problem with the compound's activity or bioavailability.
-
-
Evaluate Animal Model Characteristics:
-
Ensure the genetic background and diet of the animal model are appropriate. For example, APOE*3-Leiden.CETP mice require a Western-type diet to develop a human-like hyperlipidemic profile.[2]
-
-
Check Reagent Integrity:
-
Ensure the this compound compound has been stored correctly and is not degraded.
-
-
Issue 2: Discrepancy Between Animal and Human Efficacy Data
-
Problem: The magnitude of LDL-C reduction or HDL-C elevation in an animal model does not align with reported human clinical trial data.
-
Troubleshooting Steps:
-
Consider Species-Specific Lipid Metabolism:
-
Recognize that even in CETP-expressing animals, the overall lipid metabolism and lipoprotein distribution can differ from humans. For example, hamsters naturally have high levels of plasma triglycerides.[6]
-
-
Review Dosing and Exposure Levels:
-
Compare the plasma exposure levels of this compound in the animal model to the therapeutic exposure levels in humans. Dose adjustments may be necessary to achieve equivalent target engagement.
-
-
Analyze Lipoprotein Subparticle Distribution:
-
Human clinical trials with this compound have shown effects on LDL particle concentration, particularly small, dense LDL particles.[3] Utilize advanced lipoprotein profiling techniques (e.g., NMR spectroscopy) in your animal studies to assess changes in lipoprotein subfractions.
-
-
Data Presentation
Table 1: Summary of this compound Effects on Lipids in Preclinical and Clinical Studies
| Parameter | Animal Model (APOE*3-Leiden.CETP Mice) | Human (Phase 2, Mild Dyslipidemia) | Human (Phase 3, HeFH/ASCVD) |
| This compound Dose | 2 mg/kg/day | 5-10 mg/day | 10 mg/day |
| LDL-C Reduction | Significant reduction in non-HDL-C[2] | 45% median reduction[3] | 32.6 to 41.5% reduction[4][9] |
| HDL-C Increase | Significant increase[2] | 179% increase[3] | 136.3 percentage points increase[9] |
| ApoB Reduction | Not specified | 34% reduction[3] | Significant reduction |
| Lp(a) Reduction | Not specified | 33% reduction[3] | 33.5 percentage points reduction[9] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in APOE*3-Leiden.CETP Mice
-
Animal Model: Male or female APOE*3-Leiden.CETP transgenic mice, 8-10 weeks old.
-
Diet and Acclimation: Acclimate mice for 2 weeks on a standard chow diet. Subsequently, induce a human-like hyperlipidemic profile by feeding a Western-type diet (WTD) containing 0.05% cholesterol for 4 weeks.[2]
-
Drug Administration:
-
Prepare this compound formulation for oral gavage (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control daily via oral gavage at a specified dose (e.g., 2 mg/kg/day) for a predetermined study duration (e.g., 4-8 weeks).[2]
-
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period after a 4-hour fast.
-
Lipid Analysis:
-
Separate plasma by centrifugation.
-
Measure total cholesterol, HDL-C, LDL-C (can be calculated or directly measured), and triglycerides using commercially available enzymatic kits.
-
-
CETP Activity Assay:
-
Use a commercially available CETP activity assay kit.
-
The assay typically involves a donor particle containing a fluorescently labeled lipid and an acceptor particle.
-
In the presence of active CETP, the fluorescent lipid is transferred, resulting in an increase in fluorescence.
-
Measure the fluorescence in plasma samples from treated and control animals to determine the percentage of CETP inhibition.
-
Mandatory Visualization
Caption: Mechanism of action of this compound via CETP inhibition.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for lack of efficacy in animal studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. newamsterdampharma.com [newamsterdampharma.com]
- 3. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newamsterdampharma.com [newamsterdampharma.com]
- 5. Cholesteryl ester transfer proteins from different species do not have equivalent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative studies of three cholesteryl ester transfer proteins and their interactions with known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
Adjusting experimental protocols for different Obicetrapib formulations
Welcome to the technical support center for researchers working with Obicetrapib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution when working with different formulations of this cholesteryl ester transfer protein (CETP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][3] By inhibiting CETP, this compound effectively blocks this transfer, leading to two primary outcomes: an increase in HDL cholesterol ("good" cholesterol) levels and a decrease in LDL cholesterol ("bad" cholesterol) levels.[3] The reduction in LDL is achieved by substantially increasing the clearance rate of LDL-ApoB from circulation.
Q2: Are there significant experimental differences between the capsule and tablet formulations of this compound?
A2: For practical experimental purposes, the formulations are largely interchangeable. A bioequivalence study confirmed that a 5 mg capsule and a 5 mg tablet provide a comparable drug exposure. Most recent clinical trials have utilized the tablet form. Researchers should ensure consistency in the formulation used throughout a single study to minimize variability.
Q3: How does the presence of food affect this compound's bioavailability, and how should this influence my experimental protocol?
A3: The presence of food increases the bioavailability of this compound. One study noted a 55-59% greater exposure when a 10 mg tablet was administered with a high-fat, high-calorie meal compared to a fasted state. Despite this, the drug can be dosed with or without food. For maximum consistency in experimental settings, especially in pharmacokinetic and pharmacodynamic studies, it is recommended to either consistently administer this compound in a fed state or a fasted state.
Q4: What are the expected quantitative effects on lipid profiles when using this compound?
A4: this compound potently modulates lipid profiles. As a monotherapy at a 10 mg dose, it has been shown to reduce LDL-C by approximately 45% and increase HDL-C by up to 179%. When used as an adjunct to high-intensity statin therapy, a 10 mg dose can result in an LDL-C reduction of up to 51% and an HDL-C increase of up to 165%. The effects are dose-dependent, with significant activity observed at 2.5 mg, 5 mg, and 10 mg doses. For detailed outcomes from various clinical trials, please refer to the data tables below.
Q5: Historically, other CETP inhibitors have had off-target effects, such as increasing blood pressure. Is this a concern for this compound?
A5: This is a critical consideration for the CETP inhibitor class, as the first-generation inhibitor, torcetrapib, was discontinued (B1498344) due to off-target effects, including increased blood pressure and aldosterone (B195564) levels. However, this compound has a different structure, being more polar and hydrophilic, which may improve its binding specificity and solubility. In multiple clinical trials, this compound's safety profile has been comparable to placebo, with no significant signals for increased adverse events, including effects on blood pressure. When designing long-term in vivo studies, it remains prudent to monitor physiological parameters beyond lipid levels as a standard practice.
Troubleshooting Experimental Challenges
Q1: I am not observing any CETP inhibition in my in vitro assay. What are the potential causes?
A1: A lack of activity in an in vitro CETP assay can typically be traced to a few key factors:
-
Compound Solubility: Ensure that your this compound formulation is fully dissolved in the assay buffer. Poor solubility is a common issue that leads to an underestimation of a compound's true potency.
-
Reagent Integrity: Verify that all assay components, especially the CETP source (recombinant protein or plasma) and the donor/acceptor molecules, are within their expiration dates and have been stored under the correct conditions.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low to elicit a response. It is advisable to perform a broad dose-response curve to identify the active concentration range for your specific experimental setup.
Q2: My in vivo results in an animal model are inconsistent or do not show the expected lipid profile changes. What should I check?
A2: Inconsistent in vivo results can be complex. Here are some troubleshooting steps:
-
Formulation & Dosing: Confirm the stability and homogeneity of your dosing formulation. Ensure accurate dose administration (e.g., via oral gavage) and consistent timing.
-
Animal Model Suitability: Mice and rats are naturally low in CETP activity, making them poor models for studying CETP inhibitors unless they are transgenic models expressing human CETP. Rabbits and hamsters are more commonly used as they naturally express CETP.
-
Dietary Factors: The diet of the animals can significantly impact baseline lipid levels and the response to treatment. Ensure a consistent and appropriate diet is used for all animals in the study.
-
Blood Sampling: Check for consistency in blood collection timing and processing. Fasting animals before terminal blood collection is crucial for accurate lipid profiling.
Q3: How can I distinguish between on-target CETP inhibition and potential off-target (pleiotropic) effects in my cell-based assays?
A3: To determine if an observed effect (e.g., toxicity) is a direct result of CETP inhibition or an off-target effect, a counter-screen is a valuable tool. This involves performing the same assay using a cell line that does not express CETP. If the effect persists in the CETP-negative cell line, it is likely a pleiotropic, off-target effect. This approach was critical in identifying the off-target issues with earlier CETP inhibitors like torcetrapib.
Quantitative Data Summary
The following tables summarize the lipid-modifying effects of this compound across various clinical trials.
Table 1: this compound Monotherapy vs. Placebo (Median % Change from Baseline)
| Trial | Dose | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction |
| TULIP | 5 mg | 12 weeks | 45% | - | - |
| TULIP | 10 mg | 12 weeks | 45% | 179% | 34% |
Table 2: this compound as Add-On Therapy vs. Placebo (Median % Change from Baseline)
| Trial | Background Therapy | This compound Dose | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction |
| ROSE | High-Intensity Statin | 5 mg | 8 weeks | - | - | - |
| ROSE | High-Intensity Statin | 10 mg | 8 weeks | 51% | 165% | 30% |
| ROSE2 | High-Intensity Statin | 10 mg | 12 weeks | 43.5% | 142% | - |
| ROSE2 | High-Intensity Statin + Ezetimibe 10mg | 10 mg | 12 weeks | 63.4% | - | - |
| Japanese Phase 2 | Statin | 10 mg | 8 weeks | 46% | 159% | 30% |
Key Experimental Protocols
Fluorometric CETP Activity Assay (In Vitro)
This protocol is designed to measure the inhibitory activity of this compound on CETP in vitro. It is based on common commercially available assay kits that use a fluorescently labeled donor molecule.
Principle: The assay utilizes a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor, resulting in an increase in fluorescence due to de-quenching. An inhibitor like this compound will block this transfer, leading to a dose-dependent reduction in the fluorescence signal.
Materials:
-
This compound (and chosen formulation vehicle, e.g., DMSO)
-
CETP Activity Assay Kit (containing donor particles, acceptor particles, and assay buffer)
-
Recombinant human CETP or human plasma as a CETP source
-
96-well black microplate
-
Plate reader with fluorescence capabilities (e.g., Ex/Em = 485/528 nm)
-
Incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in assay buffer to achieve the final desired concentrations for the dose-response curve.
-
Assay Setup:
-
In a 96-well microplate, add the CETP source (recombinant protein or plasma) to each well.
-
Add the serially diluted this compound solutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) for 100% CETP activity and a no-CETP control for background fluorescence.
-
-
Reaction Initiation: Prepare a master mix of the Donor and Acceptor particles in assay buffer according to the kit manufacturer's instructions. Add this master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no-CETP control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
In Vivo Efficacy Study in an Animal Model
This protocol outlines a general procedure to assess the effect of different this compound formulations on the plasma lipid profile in a suitable animal model (e.g., human CETP-transgenic mice or hamsters).
Materials:
-
Appropriate animal model (e.g., CETP-transgenic mice)
-
This compound formulations for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard or atherogenic diet
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Commercial enzymatic assay kits for Total Cholesterol, HDL-C, LDL-C, and Triglycerides
Procedure:
-
Acclimatization and Grouping: Acclimatize animals to the housing conditions for at least one week. Randomly divide animals into treatment groups (e.g., Vehicle Control, this compound Formulation A - 10 mg/kg, this compound Formulation B - 10 mg/kg).
-
Baseline Sampling: Collect baseline blood samples via an appropriate method (e.g., tail vein) after a 4-6 hour fast to determine pre-treatment lipid levels.
-
Dosing: Administer the assigned this compound formulation or vehicle control daily via oral gavage for the predetermined study duration (e.g., 2-4 weeks).
-
Monitoring: Monitor animals daily for any signs of toxicity or adverse effects. Record body weights weekly.
-
Terminal Blood Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture after an overnight fast.
-
Plasma Analysis:
-
Separate plasma by centrifuging the blood samples.
-
Analyze plasma for Total Cholesterol, HDL-C, LDL-C, and Triglycerides using standard enzymatic assay kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). Calculate the percent change from baseline for each group to determine the in vivo efficacy of the different formulations.
Visualizations
References
Technical Support Center: Obicetrapib Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Obicetrapib in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in animal models?
This compound is an investigational selective cholesteryl ester transfer protein (CETP) inhibitor.[1][2] In animal models that express CETP, such as cynomolgus monkeys and transgenic mice expressing human CETP, this compound blocks the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL-C).[2][3] This inhibition leads to increased HDL-C levels and decreased LDL-C levels.[2] The primary mechanism for LDL-C reduction is believed to be an increased clearance of apolipoprotein B (ApoB)-containing lipoproteins by the liver.
Q2: Which animal models are suitable for studying this compound's efficacy?
Standard rodent models like mice and rats are not ideal for efficacy studies as they are naturally CETP-deficient. The most relevant models include:
-
Cynomolgus monkeys (Macaca fascicularis): Their CETP structure is very similar to that of humans.
-
Transgenic mice expressing human CETP: For example, the APOE*3-Leiden.CETP mouse model exhibits a human-like lipoprotein metabolism.
-
Rabbits and hamsters: These species naturally express CETP.
Pharmacokinetic studies, however, have been conducted in rats and mice.
Q3: What are the known off-target effects of previous CETP inhibitors and should I be concerned with this compound?
Previous CETP inhibitors, such as torcetrapib, were associated with off-target effects, including increased blood pressure and aldosterone (B195564) levels, which were independent of CETP inhibition. This compound has been developed to be highly selective and has shown a favorable safety profile in preclinical and clinical studies to date. However, it is crucial to monitor for any potential adverse effects during long-term administration.
Q4: Is there a risk of tissue accumulation with long-term this compound administration?
Unlike the earlier CETP inhibitor anacetrapib, which accumulated in adipose tissue, studies in cynomolgus monkeys have shown that this compound does not accumulate in adipose tissue and is completely eliminated from systemic circulation after a recovery period. After 9 months of dosing up to 50 mg/kg/day in cynomolgus monkeys, this compound was not detected in adipose tissue following a 13-week recovery period.
Troubleshooting Guide
Problem 1: Lack of expected efficacy (no significant change in lipid profile).
| Possible Cause | Troubleshooting Step |
| Inappropriate Animal Model | Verify that the chosen animal model expresses CETP. Standard mice and rats are not suitable for efficacy studies. Consider using CETP-transgenic mice or other appropriate species like cynomolgus monkeys or rabbits. |
| Inadequate Dosing or Formulation | Review the dosage and administration route. This compound is orally administered. Ensure proper formulation for optimal bioavailability. A suspension in a vehicle like 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in water can be used for oral gavage. A pilot pharmacokinetic study can determine plasma exposure in your model. |
| Compound Stability | Confirm the stability of your this compound formulation under your storage and experimental conditions. |
| Assay Variability | Be aware that standard LDL-C assays can be challenging and may not accurately quantify LDL-C levels in the presence of a CETP inhibitor. Consider this when interpreting results. |
Problem 2: Observed Adverse Effects in Animal Models.
| Observed Effect | Troubleshooting/Monitoring Plan |
| Changes in Blood Pressure or Electrolytes | Although not a reported issue with this compound, based on the history of other CETP inhibitors, it is prudent to monitor vital signs. At the end of the study, or if adverse effects are noted, collect blood to analyze electrolytes and aldosterone levels. |
| General Ill Health (e.g., weight loss, behavioral changes) | Carefully monitor animals daily for any changes in behavior, food and water consumption, and overall health. If significant adverse effects are observed, consider a dose reduction to determine if the effects are dose-dependent. |
| Organ-Specific Toxicity | At the termination of the study, perform comprehensive histopathological analysis of key organs, including the liver and adrenal glands. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound
| Animal Model | Dose | Key Pharmacokinetic Parameters |
| Cynomolgus Monkey | 10 mg/kg/day | Mean Cmax: 3800 ng/mL (males), 3390 ng/mL (females) |
| 20 mg/kg/day | Mean Cmax: 6410 ng/mL (males), 5160 ng/mL (females) | |
| 50 mg/kg/day | Mean Cmax: 9210 ng/mL (males), 8480 ng/mL (females) | |
| Tmax: ~9 hours (3 hours after the second of two daily doses) | ||
| Elimination Half-life: 128 hours | ||
| Rat | Not specified | Elimination Half-life: 3.2 to 4.6 hours |
Table 2: Efficacy of this compound in a Preclinical Model
| Animal Model | Dose | Treatment Duration | Key Efficacy Outcomes |
| APOE*3-Leiden.CETP mice | 2 mg/kg/day | Not specified | Reduced non-HDL-C levels, increased VLDL clearance, nearly complete CETP activity blockage, increased HDL-C levels. |
Experimental Protocols
Protocol 1: Long-Term (39-Week) Oral Administration of this compound in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis), approximately 28-32 months old at the start of dosing.
-
Acclimation: Acclimate animals to the facility and housing conditions for an appropriate period before the study begins.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound).
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage.
-
Administration: Administer the formulation or vehicle control orally via gavage twice daily (b.i.d.), with administrations spaced six hours apart, for 39 consecutive weeks.
-
Monitoring:
-
Conduct daily clinical observations.
-
Monitor body weight and food consumption regularly.
-
Collect blood samples at predetermined intervals (e.g., Day 1, Week 39) for toxicokinetic analysis (Cmax, AUC).
-
-
Recovery Phase: Include a 13-week treatment-free recovery period.
-
Terminal Procedures:
-
At the end of the treatment or recovery period, euthanize the animals.
-
Collect blood for clinical pathology.
-
Perform a full necropsy and collect tissues for histopathological examination.
-
Collect samples of liver and perirenal white fat for analysis of drug accumulation.
-
Protocol 2: Evaluation of this compound Efficacy in APOE*3-Leiden.CETP Mice
-
Animal Model: APOE*3-Leiden.CETP transgenic mice.
-
Diet: Feed mice a Western-type diet containing 0.05% cholesterol to induce a human-like hyperlipidemic profile.
-
Grouping: Randomly assign mice to treatment groups:
-
Vehicle control (diet only)
-
This compound (2 mg/kg/day) supplemented in the diet
-
(Optional) Other treatment arms, such as ezetimibe (B1671841) or combination therapy.
-
-
Treatment Period: Administer the respective diets for a predetermined duration.
-
In-Life Measurements:
-
Monitor body weight and food intake.
-
Collect blood samples periodically via an appropriate method (e.g., tail vein) to analyze plasma lipids (total cholesterol, HDL-C, non-HDL-C) and CETP activity.
-
-
Terminal Studies:
-
To assess VLDL clearance, inject radiolabeled VLDL-like particles and monitor their clearance from circulation.
-
To measure VLDL production, inject Triton WR1339 to block lipolysis and measure the rate of triglyceride and ApoB accumulation in plasma.
-
Collect liver tissue to analyze LDL receptor expression via methods like qPCR or Western blot.
-
Visualizations
Caption: Mechanism of CETP and its inhibition by this compound.
Caption: General experimental workflow for long-term this compound studies.
References
- 1. newamsterdampharma.com [newamsterdampharma.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Obicetrapib Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Obicetrapib. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Experimental Protocols
While specific validated methods for this compound are often proprietary, the following protocols for sample preparation and UPLC-MS/MS analysis are representative of robust methods used for the quantification of small hydrophobic molecules like CETP inhibitors in biological matrices. These should serve as a starting point for method development and validation.
A. Representative Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[1][2]
Materials:
-
Human plasma (K2EDTA)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Acetonitrile (B52724) (ACN), HPLC grade or higher
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working standard solution. For unknown samples, add 10 µL of solvent blank.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Injection: Inject an aliquot (typically 2-10 µL) into the UPLC-MS/MS system.
B. Representative UPLC-MS/MS Method
This method is designed to provide good chromatographic separation and sensitive detection of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
Mass Spectrometer Settings (Representative):
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 723.2 | 390.1 | 35 |
| this compound-d4 (IS) | 727.2 | 394.1 | 35 |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.
II. Quantitative Data Summary
The following tables summarize typical validation parameters and acceptance criteria for a bioanalytical method based on regulatory guidelines.[3][4]
Table 1: Calibration Curve and LLOQ
| Parameter | Typical Value/Range | Acceptance Criteria |
|---|---|---|
| Calibration Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Linearity Range | 0.5 - 500 ng/mL | Must cover expected sample concentrations |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Calibration Standard Accuracy | 95 - 105% | ±15% of nominal (±20% at LLOQ) for at least 75% of standards |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 1.5 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 75 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 400 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
III. Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for analytical issues.
IV. Troubleshooting Guide
Q1: I'm observing poor peak shape (fronting, tailing, or splitting) for this compound. What are the likely causes and solutions?
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Secondary Interactions: this compound, being a relatively complex molecule, might have secondary interactions with the stationary phase, causing peak tailing. This can be exacerbated by active sites on an aging column.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion or splitting.
-
Column Void or Contamination: A void at the head of the column or contamination on the frit can lead to split peaks.
-
-
Solutions:
-
Dilute the Sample: If overloading is suspected, dilute the sample and re-inject.
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier like formic acid (0.1%) to improve peak shape for molecules with ionizable groups.
-
Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Column Maintenance: If the column is old or has been used with many plasma samples, try flushing it or replacing it with a new one. A guard column is highly recommended to protect the analytical column.
-
Q2: My sensitivity for this compound is low or has decreased over time. How can I improve it?
-
Possible Causes:
-
Ion Suppression: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound in the ESI source.[5][6] Phospholipids are common culprits in protein precipitation extracts.
-
Dirty Ion Source: Contamination buildup in the mass spectrometer's ion source (capillary, cone, lenses) will reduce signal intensity.
-
Suboptimal MS Parameters: The declustering potential, collision energy, and other voltages may not be optimized for this compound.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting this compound from the plasma.
-
-
Solutions:
-
Improve Chromatography: Modify the gradient to better separate this compound from the regions of ion suppression. A post-column infusion experiment can identify these regions.[6]
-
Enhance Sample Cleanup: While protein precipitation is fast, it may not be the cleanest method. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.[7][8]
-
Clean the Mass Spectrometer: Follow the manufacturer's protocol for cleaning the ion source.
-
Optimize MS/MS Method: Perform tuning and compound optimization for this compound and its SIL-IS to find the most sensitive MRM transitions and optimal voltages.[9][10]
-
Q3: I'm seeing high background noise or many interfering peaks in my chromatograms. What should I do?
-
Possible Causes:
-
Contaminated Mobile Phase: Solvents, additives, or the water used may be contaminated.
-
Contaminated LC System: Tubing, fittings, or the autosampler can harbor contaminants.
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances from the plasma matrix.
-
Plasticizers: Leachates from plastic tubes or well plates can appear as background peaks.
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
System Flush: Flush the entire LC system with a strong solvent mixture like isopropanol/water.
-
Improve Sample Preparation: As mentioned, consider a more rigorous cleanup method like LLE or SPE.
-
Use High-Quality Consumables: Use polypropylene (B1209903) tubes and plates designed for mass spectrometry applications to minimize leachables.
-
Q4: My results are not reproducible; there is high variability between injections. What could be the issue?
-
Possible Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid transfers and vortexing, can introduce variability.
-
Analyte Instability: this compound may be degrading in the matrix during sample processing or in the autosampler.
-
Autosampler Issues: Inconsistent injection volumes or carryover from a previous high-concentration sample.
-
Fluctuating LC Pump Performance: Unstable pump pressure or flow rate will cause retention time and peak area variations.
-
-
Solutions:
-
Automate Sample Preparation: If possible, use automated liquid handlers to improve consistency. Ensure vortexing and centrifugation times are uniform for all samples.
-
Assess Stability: Perform freeze-thaw and bench-top stability experiments to understand this compound's stability in plasma. Keep samples on ice or in a cooled autosampler.[11]
-
Optimize Autosampler Wash: Use a strong wash solvent in the autosampler wash routine to prevent carryover. Inject a blank after a high-concentration sample to check for residual analyte.
-
LC System Maintenance: Check the pump for leaks and ensure proper degassing of the mobile phases.
-
V. Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound in plasma?
Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used for small molecules. PPT is faster and simpler, making it suitable for high-throughput analysis, but it can result in higher matrix effects.[2] LLE generally provides a cleaner extract, which can lead to better sensitivity and less ion suppression, but it is more labor-intensive. The choice depends on the required sensitivity and throughput of the assay. Solid-phase extraction (SPE) can offer the cleanest extracts but requires more extensive method development.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A SIL-IS (e.g., this compound-d4) is the gold standard for quantitative LC-MS/MS. Because it has nearly identical chemical and physical properties to this compound, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This allows it to accurately correct for variations in sample preparation and instrument response, leading to higher accuracy and precision.
Q3: How should I prepare my calibration curve and quality control (QC) samples?
Calibration standards and QCs should be prepared by spiking known amounts of this compound standard into blank matrix (e.g., human plasma) from at least six different sources to account for biological variability.[3] A typical calibration curve consists of a blank, a zero sample (blank + IS), and 6-8 non-zero concentration levels. QCs are typically prepared at a minimum of four levels: LLOQ, low, medium, and high.[12]
Q4: What are matrix effects, and how can I assess them for my this compound assay?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[13][14] They can be qualitatively assessed using a post-column infusion experiment, which identifies regions of suppression/enhancement in the chromatogram. Quantitatively, matrix effects are evaluated by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The use of a SIL-IS is the most effective way to compensate for matrix effects.
Q5: What are the key stability considerations for this compound in plasma samples?
It is crucial to evaluate the stability of this compound under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.
-
Long-Term Stability: Evaluate stability in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.[11]
-
Autosampler Stability: Check for degradation in the processed samples while they are in the autosampler.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. actapharmsci.com [actapharmsci.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. longdom.org [longdom.org]
- 14. eijppr.com [eijppr.com]
Technical Support Center: Interpreting HDL Functionality with Obicetrapib
Welcome to the technical support center for researchers investigating the effects of Obicetrapib on High-Density Lipoprotein (HDL) functionality. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected changes and navigate the complexities of HDL functional assays in the context of Cholesteryl Ester Transfer Protein (CETP) inhibition.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in HDL-C levels with this compound treatment, but only a modest increase in cholesterol efflux capacity. Is this an expected result?
A1: Yes, this is a plausible and frequently observed outcome with CETP inhibitors. A disconnect between the magnitude of the increase in HDL-cholesterol (HDL-C) and the change in HDL function, such as cholesterol efflux capacity, has been reported for other CETP inhibitors as well.[1] While this compound effectively raises HDL-C by inhibiting the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, the functional capacity of the resulting HDL particles may not increase proportionally.[1][2][3] Research on the CETP inhibitor dalcetrapib, for instance, showed a 30% increase in HDL-C but only a modest 10% improvement in HDL function.[1] This highlights that HDL-C concentration alone is not a reliable marker of HDL's protective functions.
Q2: Could this compound treatment alter HDL particle composition in a way that affects its function?
A2: Yes, this is a critical consideration. CETP inhibition is known to remodel HDL particles, leading to changes in their size, lipid, and protein composition. Studies on other CETP inhibitors, such as torcetrapib (B1681342) and evacetrapib, have shown that they can increase HDL subspecies that contain apolipoprotein C3 (ApoC3). These ApoC3-containing HDL particles have been associated with a higher risk of coronary heart disease, potentially indicating a less functional or even dysfunctional HDL particle. Therefore, it is essential to consider that the HDL population in this compound-treated subjects is qualitatively different from that in untreated subjects.
Q3: We are seeing variability in our cholesterol efflux assay results with samples from this compound-treated subjects. What could be the cause?
A3: Variability in cholesterol efflux assays can arise from several sources, especially when dealing with pharmacologically modified lipoproteins. Here are a few potential reasons:
-
HDL Particle Characteristics: As mentioned, this compound alters HDL particle composition. These altered particles may interact differently with the components of your assay system (e.g., cell lines, radiolabels) compared to HDL from untreated subjects.
-
Assay-Specific Pathway Dependence: Cholesterol efflux occurs through different pathways, including ABCA1, ABCG1, and SR-BI-mediated efflux. Some CETP inhibitors have been shown to preferentially increase efflux through non-ABCA1-mediated pathways. Your choice of cell line and experimental conditions can influence the contribution of each pathway to the total efflux measured.
-
Patient-Specific Factors: The response to CETP inhibitors can be influenced by individual patient characteristics and their underlying metabolic state.
For more detailed troubleshooting, please refer to the Troubleshooting Guide for Cholesterol Efflux Capacity Assays below.
Q4: Are there other HDL functionality assays we should consider in addition to cholesterol efflux capacity when studying the effects of this compound?
A4: Absolutely. A multi-faceted approach to assessing HDL function is highly recommended. Besides cholesterol efflux, other important anti-atherogenic functions of HDL include:
-
Lecithin-Cholesterol Acyltransferase (LCAT) Activity: LCAT is a key enzyme in reverse cholesterol transport, responsible for esterifying free cholesterol on HDL particles. Measuring LCAT activity can provide insights into HDL maturation.
-
Paraoxonase-1 (PON1) Activity: PON1 is an HDL-associated enzyme with antioxidant properties that protects against lipid peroxidation.
-
Anti-inflammatory and Anti-oxidant Capacity: Assays that measure the ability of HDL to inhibit inflammatory responses or neutralize oxidized lipids can provide a more comprehensive picture of its functionality.
No single assay can capture the full spectrum of HDL's biological activities.
Troubleshooting Guides
Cholesterol Efflux Capacity Assays
Issue: Inconsistent or lower-than-expected cholesterol efflux with HDL from this compound-treated subjects despite high HDL-C levels.
| Potential Cause | Troubleshooting Steps |
| Altered HDL Receptor Interaction | CETP inhibition can lead to larger, more buoyant HDL particles. These may have altered affinity for cellular receptors like ABCA1, ABCG1, and SR-BI. Consider using different cell lines that express varying levels of these transporters to dissect pathway-specific effects. |
| Interference with Assay Reagents | The modified lipid and protein composition of HDL from this compound-treated subjects might interfere with the labeling or detection methods of your assay (e.g., fluorescent or radioactive probes). Validate your assay with purified HDL from treated and untreated subjects to check for matrix effects. |
| Suboptimal Acceptor Concentration | When assessing the capacity of HDL to accept cholesterol, the concentration of the HDL acceptor should be the rate-limiting factor. Given the increased HDL-C, you may need to adjust the concentration of apoB-depleted serum used in the assay to ensure you are in the linear range of the assay. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and proper differentiation of cell lines like THP-1 macrophages, as these can significantly impact efflux results. |
LCAT Activity Assays
Issue: Difficulty in interpreting LCAT activity changes with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Substrate Availability | CETP inhibition alters the lipid composition of HDL, which is the substrate for LCAT. The availability of free cholesterol and phosphatidylcholine on the HDL surface may be different. Consider using both endogenous (patient HDL) and exogenous (reconstituted HDL) substrates to differentiate between changes in enzyme activity and substrate availability. |
| Assay Method | Different LCAT activity assays exist, including those using fluorescent or radiolabeled substrates. Ensure the chosen method is validated for use with plasma samples containing pharmacologically modified lipoproteins. Some kits provide options for inhibitor controls (e.g., iodoacetate) to confirm specific LCAT activity. |
PON1 Activity Assays
Issue: Unexpected changes or high variability in PON1 activity.
| Potential Cause | Troubleshooting Steps |
| HDL Subclass Distribution | PON1 activity is not uniformly distributed across all HDL particles, with a preference for smaller, denser HDL3 particles. CETP inhibition tends to increase the proportion of larger HDL2 particles. This shift in subclass distribution could lead to an apparent change in total PON1 activity. Consider methods that can assess PON1 activity in different HDL subclasses. |
| Substrate Specificity | PON1 has multiple enzymatic activities (e.g., paraoxonase, arylesterase). The choice of substrate in your assay (e.g., paraoxon, phenylacetate) will determine which activity you are measuring. It is advisable to measure more than one type of PON1 activity for a more complete picture. |
Quantitative Data Summary
The following table summarizes the typical effects of potent CETP inhibitors on lipid profiles and HDL functionality based on data from clinical trials of anacetrapib (B1684379) and evacetrapib. These can serve as a reference for what might be observed with this compound.
| Parameter | Anacetrapib (DEFINE Trial) | Evacetrapib |
| HDL-C Change | +145% | +125% |
| ApoA-I Change | +45% | +46% |
| LDL-C Change | -49% | Significant reduction |
| ApoB Change | -21% | Not specified |
| Cholesterol Efflux Capacity (Total) | Increased | Increased |
| ABCA1-specific Efflux Change | Not specified | +27% |
| Non-ABCA1-specific Efflux Change | Not specified | +15% to +47% |
Experimental Protocols
Key Experiment: Cholesterol Efflux Capacity Assay
This protocol provides a general workflow for measuring the capacity of HDL in patient serum to accept cholesterol from cultured macrophages.
1. Cell Culture and Labeling:
-
Culture a suitable macrophage cell line (e.g., J774 or differentiated THP-1 cells) in 96-well plates until confluent.
-
Label the cells with a fluorescent or radioactive cholesterol probe (e.g., [3H]-cholesterol or a fluorescent analog) for 24-48 hours to allow the probe to incorporate into the cellular cholesterol pools.
2. Equilibration:
-
Wash the cells to remove excess label.
-
Incubate the cells in serum-free media for 18-24 hours to allow the labeled cholesterol to equilibrate within the intracellular pools. During this step, you can add a cAMP analog to upregulate ABCA1 expression if desired.
3. Cholesterol Efflux:
-
Prepare the cholesterol acceptors by diluting apoB-depleted serum from patients (treated with this compound or placebo) in serum-free media.
-
Remove the equilibration media from the cells and add the media containing the HDL acceptors.
-
Incubate for a defined period (e.g., 4 hours).
4. Quantification:
-
Collect the media (containing the effluxed cholesterol) and lyse the cells.
-
Measure the amount of label in the media and the cell lysate using a scintillation counter or fluorometer.
5. Calculation:
-
Calculate the percentage of cholesterol efflux as: (label in media / (label in media + label in cell lysate)) * 100.
-
Subtract the background efflux (from wells with no acceptor) to determine the specific efflux.
Visualizations
Caption: Mechanism of action of this compound via CETP inhibition.
Caption: Experimental workflow for a cholesterol efflux capacity assay.
Caption: Logical approach to troubleshooting unexpected HDL function results.
References
- 1. CETP inhibition increases HDL-c levels but only modestly improves HDL function - - PACE-CME [pace-cme.org]
- 2. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDL and CETP Inhibition: Will This DEFINE the Future? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A New Era in CETP Inhibition: Obicetrapib's Efficacy and Safety Profile Compared to First-Generation Inhibitors
For Immediate Release
A comprehensive review of clinical trial data reveals that Obicetrapib, a next-generation cholesteryl ester transfer protein (CETP) inhibitor, demonstrates a potent and promising efficacy profile in lipid modification, distinguishing itself from first-generation CETP inhibitors—Torcetrapib (B1681342), Dalcetrapib, and Anacetrapib. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The landscape of CETP inhibitors has been challenging, with early candidates failing to translate potent effects on high-density lipoprotein cholesterol (HDL-C) into clinical benefits, and in some cases, causing harm. This compound, however, appears to have overcome the key safety concerns that plagued its predecessors while delivering robust reductions in key atherogenic lipoproteins.
Executive Summary of Comparative Efficacy
This compound has shown significant placebo-adjusted reductions in low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), non-high-density lipoprotein cholesterol (non-HDL-C), and lipoprotein(a) (Lp(a)), alongside a substantial increase in HDL-C. This contrasts with the variable and often problematic profiles of first-generation inhibitors.
Torcetrapib, the first CETP inhibitor to undergo major clinical trials, was discontinued (B1498344) due to off-target effects leading to increased blood pressure and aldosterone (B195564) levels, which resulted in higher cardiovascular events and mortality.[1][2][3] Dalcetrapib showed only a modest increase in HDL-C with negligible effects on LDL-C and failed to reduce cardiovascular events.[4][5] Anacetrapib demonstrated a more favorable lipid-modifying profile but was hampered by concerns over its long half-life and accumulation in adipose tissue, leading to its development being discontinued.
Quantitative Data Comparison
The following tables summarize the placebo-adjusted efficacy of this compound compared to first-generation CETP inhibitors based on data from their respective key clinical trials.
Table 1: LDL-C and HDL-C Modulation
| Drug | Key Clinical Trial | LDL-C Percent Change (Placebo-Adjusted) | HDL-C Percent Change (Placebo-Adjusted) |
| This compound | BROADWAY/BROOKLYN (pooled) | -33.2% | +138.5% |
| Torcetrapib | ILLUMINATE | ~ -25% | ~ +72% |
| Dalcetrapib | dal-OUTCOMES | Negligible | ~ +30% |
| Anacetrapib | REVEAL | -18% (non-HDL-C) | +104% |
Table 2: Effects on Other Atherogenic Lipoproteins
| Drug | Key Clinical Trial | ApoB Percent Change (Placebo-Adjusted) | Non-HDL-C Percent Change (Placebo-Adjusted) | Lp(a) Percent Change (Placebo-Adjusted) |
| This compound | BROADWAY/BROOKLYN (pooled) | -18.1% | -28.7% | -32.5% |
| Torcetrapib | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| Dalcetrapib | dal-OUTCOMES | Negligible | Not widely reported | Not widely reported |
| Anacetrapib | REVEAL | Not widely reported | -18% | ~ -32% |
Safety and Tolerability Profile
A critical differentiator for this compound is its favorable safety profile. Unlike Torcetrapib, this compound has not been associated with increases in blood pressure or aldosterone levels. Clinical trials of this compound have shown it to be well-tolerated, with adverse event rates similar to placebo.
Table 3: Key Safety and Tolerability Findings
| Drug | Key Adverse Events / Safety Concerns |
| This compound | Generally well-tolerated, with safety results comparable to placebo. No increase in blood pressure observed. |
| Torcetrapib | Increased blood pressure (systolic increase of ~4.0 mm Hg), increased aldosterone levels, and higher rates of mortality and cardiovascular events. |
| Dalcetrapib | Generally well-tolerated but lacked efficacy. |
| Anacetrapib | Generally well-tolerated but showed accumulation in adipose tissue and a very long terminal half-life. |
Experimental Protocols
The data presented are derived from large-scale, randomized, double-blind, placebo-controlled clinical trials.
-
This compound (BROADWAY & BROOKLYN Trials): These Phase 3 trials enrolled patients with atherosclerotic cardiovascular disease (ASCVD) and/or heterozygous familial hypercholesterolemia (HeFH) who were on maximally tolerated lipid-lowering therapies but had inadequately controlled LDL-C. Patients were randomized to receive this compound 10 mg daily or placebo. The primary endpoint was the percent change in LDL-C from baseline to day 84.
-
Torcetrapib (ILLUMINATE Trial): This trial enrolled patients at high risk for coronary heart disease who were receiving atorvastatin (B1662188). Patients were randomized to receive Torcetrapib in addition to atorvastatin or placebo. The trial was terminated prematurely due to increased mortality and cardiovascular events in the Torcetrapib group.
-
Dalcetrapib (dal-OUTCOMES Trial): This study included patients who had a recent acute coronary syndrome. Participants were randomized to receive Dalcetrapib 600 mg daily or placebo, in addition to standard medical care. The trial was stopped for futility as Dalcetrapib did not reduce the risk of recurrent cardiovascular events.
-
Anacetrapib (REVEAL Trial): This large-scale trial enrolled patients with established atherosclerotic vascular disease who were receiving intensive atorvastatin therapy. Patients were randomized to Anacetrapib 100 mg daily or placebo. The study showed a modest reduction in major coronary events.
Visualizing the Mechanisms and Processes
To further elucidate the comparisons, the following diagrams illustrate the CETP signaling pathway, a typical experimental workflow for these clinical trials, and the logical relationship of their outcomes.
Caption: CETP Signaling Pathway and Inhibition.
Caption: Generic Experimental Workflow for CETP Inhibitor Clinical Trials.
Caption: Logical Relationship of CETP Inhibitor Outcomes.
Conclusion
This compound represents a significant advancement in the development of CETP inhibitors. By demonstrating a potent ability to lower multiple atherogenic lipoproteins without the adverse off-target effects that led to the failure of first-generation agents, this compound holds the potential to become a valuable therapeutic option for high-risk patients with dyslipidemia. Ongoing cardiovascular outcomes trials will be crucial in confirming whether its robust effects on lipid profiles translate into a meaningful reduction in cardiovascular events.
References
- 1. The failure of torcetrapib: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipid.org [lipid.org]
- 3. Pfizer terminates torcetrapib [medscape.com]
- 4. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 5. Dalcetrapib Reduces Risk of New-Onset Diabetes in Patients With Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Obicetrapib and Ezetimibe Demonstrates Potent Synergistic Effects in Lowering LDL Cholesterol
A comprehensive review of recent clinical trial data reveals that the combination of Obicetrapib, a novel cholesteryl ester transfer protein (CETP) inhibitor, and ezetimibe (B1671841), a cholesterol absorption inhibitor, results in a significantly greater reduction in low-density lipoprotein cholesterol (LDL-C) than either agent alone. This synergistic effect offers a promising therapeutic strategy for patients with hypercholesterolemia, particularly those who are statin-intolerant or require additional lipid-lowering.
The fixed-dose combination of this compound and ezetimibe has been shown to be a powerful option for lowering LDL cholesterol in high-risk patients.[1] Clinical trial data from the TANDEM and ROSE2 studies provide robust evidence for the enhanced efficacy of this combination therapy.
Enhanced Efficacy in Lipid Reduction
Data from the Phase 3 TANDEM trial demonstrated that a fixed-dose combination of 10 mg this compound and 10 mg ezetimibe resulted in a 48.6% greater reduction in LDL-C compared to placebo.[1][2] This reduction was also significantly greater than that observed with either ezetimibe (27.9% greater reduction) or this compound (16.8% greater reduction) monotherapy.[2] The combination therapy also led to significant reductions in other important cardiovascular risk markers, including a 45.1% reduction in non-high-density lipoprotein cholesterol (non-HDL-C) and a 29.2% reduction in apolipoprotein B (ApoB).[2]
Similarly, the Phase 2 ROSE2 trial, which evaluated the combination as an adjunct to high-intensity statin therapy, showed a 63.4% reduction in LDL-C for the combination group, compared to a 43.5% reduction for this compound monotherapy and a 6.35% decrease for placebo.
Table 1: Comparative Efficacy of this compound and Ezetimibe Combination Therapy (TANDEM Trial)
| Treatment Group | Placebo-Adjusted Percent Change in LDL-C |
| This compound (10 mg) + Ezetimibe (10 mg) | -48.6% |
| This compound (10 mg) | -31.9% |
| Ezetimibe (10 mg) | -27.9% (inferred from comparison with combination) |
Table 2: LDL-C Reduction in Patients on High-Intensity Statin Therapy (ROSE2 Trial)
| Treatment Group | Percent Reduction in LDL-C from Baseline |
| This compound (10 mg) + Ezetimibe (10 mg) | -63.4% |
| This compound (10 mg) | -43.5% |
| Placebo | -6.35% |
Distinct and Complementary Mechanisms of Action
The synergistic effect of this compound and ezetimibe stems from their distinct and complementary mechanisms of action.
This compound is a selective inhibitor of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL-C levels and reduces LDL-C levels.
Ezetimibe , on the other hand, inhibits the absorption of cholesterol from the small intestine. It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake by enterocytes. This leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in lower circulating cholesterol levels.
The combination of these two agents thus targets two different pathways in cholesterol metabolism, leading to a more profound lipid-lowering effect.
Experimental Protocols
The clinical validation of the synergistic effects of this compound and ezetimibe was primarily conducted through randomized, double-blind, placebo-controlled clinical trials.
TANDEM Phase 3 Trial:
-
Objective: To evaluate the LDL-C lowering efficacy of a fixed-dose combination of this compound and ezetimibe in high-risk patients.
-
Participants: 407 adult patients with established atherosclerotic cardiovascular disease (ASCVD), heterozygous familial hypercholesterolemia (HeFH), or multiple ASCVD risk factors, who had elevated LDL-C levels despite maximally tolerated lipid-lowering therapy (excluding ezetimibe) or had documented statin intolerance.
-
Intervention: Participants were randomly assigned to receive one of four daily treatments for 84 days:
-
This compound 10 mg + Ezetimibe 10 mg
-
This compound 10 mg
-
Ezetimibe 10 mg
-
Placebo
-
-
Primary Endpoint: The primary outcome was the percent change in LDL-C from baseline in the fixed-dose combination group compared to the placebo group.
ROSE2 Phase 2 Trial:
-
Objective: To evaluate the safety and lipid-altering efficacy of this compound plus ezetimibe combination therapy as an adjunct to high-intensity statin therapy.
-
Participants: Patients with LDL-C >70 mg/dL and triglycerides <400 mg/dL, on stable high-intensity statin therapy.
-
Intervention: Participants were administered one of the following for 12 weeks:
-
10 mg this compound + 10 mg Ezetimibe
-
10 mg this compound
-
Placebo
-
-
Endpoints: The study measured concentrations of lipids, apolipoproteins, lipoprotein particles, and proprotein convertase subtilisin kexin type 9 (PCSK9), as well as safety and tolerability.
Visualizing the Synergistic Action
The distinct mechanisms of action and the resulting synergistic effect can be visualized through the following diagrams.
Caption: Mechanisms of Action of Ezetimibe and this compound.
Caption: Simplified Workflow of the TANDEM Clinical Trial.
Conclusion
The combination of this compound and ezetimibe represents a significant advancement in lipid-lowering therapy. The robust and consistent data from clinical trials highlight the synergistic effects of these two agents, leading to substantial reductions in LDL-C and other atherogenic lipoproteins. This dual-mechanism approach provides a valuable therapeutic option for managing hypercholesterolemia in a broad range of high-risk patients.
References
Obicetrapib's Efficacy in Hyperlipidemia: A Cross-Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Obicetrapib, a novel cholesteryl ester transfer protein (CETP) inhibitor, has emerged as a promising therapeutic agent for managing dyslipidemia. This guide provides a comprehensive cross-validation of this compound's effects across various hyperlipidemia models, from preclinical animal studies to extensive human clinical trials. We present a comparative analysis with other lipid-lowering therapies, supported by experimental data, to offer an objective evaluation of its performance.
Mechanism of Action: CETP Inhibition
This compound's primary mechanism of action is the inhibition of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL)[1]. By blocking this transfer, this compound effectively increases HDL cholesterol levels while promoting the clearance of LDL cholesterol from circulation[1][2]. Preclinical studies suggest that this reduction in LDL cholesterol is achieved by decreasing hepatic cholesterol, which leads to an upregulation of LDL receptor expression and subsequent increased LDL clearance[2].
Comparative Efficacy in Preclinical Hyperlipidemia Models
Animal models are crucial for the preclinical evaluation of lipid-lowering therapies. Species such as rabbits and hamsters naturally express CETP, making them suitable models[3]. Additionally, transgenic mice expressing human CETP are widely used.
While specific quantitative data from head-to-head comparative studies of this compound in these models is emerging, NewAmsterdam Pharma has reported significant reductions in atherosclerotic lesion size and severity with this compound in APOE*3-Leiden.CETP mice, both alone and in combination with ezetimibe. This indicates a potent anti-atherosclerotic effect in a relevant preclinical model.
To provide a comparative context, studies on other CETP inhibitors in these models have demonstrated significant lipid modulation. For instance, the CETP inhibitor torcetrapib (B1681342) was shown to increase HDL-C by over 200% and reduce aortic atherosclerosis by 60% in diet-induced hypercholesterolemic rabbits.
Table 1: Effects of CETP Inhibitors in Preclinical Rabbit Models
| Compound | Animal Model | Key Findings | Reference |
| Torcetrapib | New Zealand White Rabbits (diet-induced hypercholesterolemia) | ▲ HDL-C: ~207%▼ Aortic Atherosclerosis: 60% | |
| Dalcetrapib | Cholesterol-fed Rabbits | Mildly reduced plasma total cholesterol | |
| Anacetrapib, Evacetrapib | Not specified in detail, but noted to be effective in animal models | Reduced atherosclerosis | |
| This compound | APOE*3-Leiden.CETP Mice | Reduced atherosclerotic lesion size and severity |
Cross-Validation in Human Clinical Trials
This compound has undergone extensive evaluation in a series of clinical trials, consistently demonstrating robust efficacy in lowering LDL-C and other atherogenic lipoproteins while increasing HDL-C. The data from these trials provide a strong cross-validation of its lipid-modifying effects in diverse patient populations with hyperlipidemia.
Table 2: Summary of this compound's Efficacy in Key Phase II and III Clinical Trials
| Trial Name | Patient Population | Treatment | LDL-C Reduction | HDL-C Increase | Other Key Findings | Reference |
| TULIP | Mild Dyslipidemia | 10 mg this compound monotherapy | 45% | 179% | ▼ ApoB: 34%▼ Lp(a): 33% | |
| ROSE | Dyslipidemia on high-intensity statin | 10 mg this compound | up to 51% | up to 165% | ▼ ApoB: up to 30%▼ non-HDL-C: up to 44% | |
| ROSE2 | Dyslipidemia on high-intensity statin | 10 mg this compound + 10 mg Ezetimibe | 63.4% | up to 142% | Significant reductions in non-HDL-C, ApoB, and Lp(a) | |
| BROADWAY | ASCVD and/or HeFH | 10 mg this compound | 33% (placebo-adjusted) | - | ▼ 21% relative reduction in MACE (exploratory) | |
| BROOKLYN | Heterozygous Familial Hypercholesterolemia (HeFH) | 10 mg this compound | 41.5% (at day 365) | - | ▼ Lp(a): 54.3% |
ASCVD: Atherosclerotic Cardiovascular Disease; HeFH: Heterozygous Familial Hypercholesterolemia; MACE: Major Adverse Cardiovascular Events.
Comparison with Other CETP Inhibitors in Clinical Trials
The landscape of CETP inhibitors has seen both successes and failures. This compound's profile appears favorable when compared to its predecessors.
Table 3: Comparative Clinical Efficacy of CETP Inhibitors
| Drug | Key Clinical Trial(s) | LDL-C Reduction | HDL-C Increase | Cardiovascular Outcome | Reference |
| This compound | BROADWAY, BROOKLYN, ROSE | 33-63% | 140-179% | Ongoing (PREVAIL trial), promising early signals | |
| Anacetrapib | REVEAL | ~17-40% | ~102-138% | Modest but significant reduction in major coronary events | |
| Evacetrapib | ACCELERATE | ~31-37% | ~133% | No significant benefit | |
| Dalcetrapib | dal-OUTCOMES | Minimal effect | ~30-40% | No significant benefit | |
| Torcetrapib | ILLUMINATE | ~25% | ~72% | Increased risk of adverse events |
A network meta-analysis comparing Anacetrapib and this compound showed that both agents effectively reduce LDL and ApoB. This compound demonstrated superior efficacy in elevating HDL, while Anacetrapib showed a greater reduction in triglycerides.
Experimental Protocols
Generalized Preclinical In Vivo Efficacy Study
A typical experimental workflow for evaluating a CETP inhibitor in an animal model is as follows:
Objective: To assess the in vivo efficacy of a CETP inhibitor on plasma lipid profiles in a relevant animal model.
-
Animal Model Selection: Human CETP transgenic mice or rabbits are commonly used due to their expression of CETP.
-
Acclimatization: Animals are housed in a controlled environment for at least one week to adapt to the conditions.
-
Baseline Measurements: Blood samples are collected to determine initial plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Grouping and Dosing: Animals are randomized into control (vehicle), test article (this compound at various doses), and positive control (another CETP inhibitor) groups. The drug is typically administered daily via oral gavage.
-
Sample Collection and Analysis: Blood samples are collected at specified intervals. Plasma is separated and analyzed for lipid profiles using standard enzymatic assays. CETP activity is also measured to confirm target engagement.
-
Atherosclerosis Assessment (if applicable): At the end of the study, the aorta may be excised, stained (e.g., with Sudan IV), and the atherosclerotic lesion area quantified.
Human Clinical Trial Protocol (Summarized from BROADWAY Trial)
Objective: To evaluate the efficacy and safety of this compound in patients with ASCVD or HeFH at high risk for cardiovascular events.
-
Patient Population: Patients with a history of ASCVD or HeFH, on maximally tolerated lipid-lowering therapy, and with elevated LDL-C levels.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients are randomized to receive either this compound (e.g., 10 mg daily) or a matching placebo.
-
Primary Endpoint: The primary outcome is typically the percentage change in LDL-C from baseline to a specified time point (e.g., day 84).
-
Secondary and Safety Endpoints: These include changes in other lipid parameters (HDL-C, non-HDL-C, ApoB, Lp(a)), incidence of adverse events, and in long-term studies, the occurrence of major adverse cardiovascular events.
Conclusion
The cross-validation of data from preclinical models and human clinical trials consistently supports the efficacy of this compound as a potent lipid-modifying agent. It robustly lowers LDL-C, ApoB, and Lp(a) while significantly increasing HDL-C. When compared to other CETP inhibitors, this compound demonstrates a highly favorable efficacy and safety profile, positioning it as a potential first-in-class therapy. The ongoing cardiovascular outcomes trial, PREVAIL, will be crucial in definitively establishing its role in reducing cardiovascular events. For researchers and drug development professionals, this compound represents a significant advancement in the field of lipid management, addressing a critical unmet need for patients with persistent hyperlipidemia.
References
A Comparative Analysis of Obicetrapib and PCSK9 Inhibitors in Lipid Management
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is continuously evolving, with novel agents targeting distinct pathways to reduce low-density lipoprotein cholesterol (LDL-C) and mitigate cardiovascular risk. This guide provides a detailed comparison of two prominent classes of non-statin therapies: Obicetrapib, a next-generation cholesteryl ester transfer protein (CETP) inhibitor, and the established class of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors.
Mechanism of Action: Distinct Pathways to LDL-C Reduction
This compound and PCSK9 inhibitors employ fundamentally different mechanisms to lower LDL-C levels, offering distinct approaches to managing dyslipidemia.
This compound , as a CETP inhibitor, functions by blocking the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B (ApoB)-containing lipoproteins like LDL and very-low-density lipoprotein (VLDL)[1][2]. This inhibition leads to a dual effect: an increase in HDL-C levels and a reduction in LDL-C concentrations[1][2]. The proposed mechanism for LDL-C lowering involves decreased hepatic cholesterol, which in turn upregulates the expression of LDL receptors, leading to increased clearance of LDL from the circulation[3].
PCSK9 inhibitors , on the other hand, are monoclonal antibodies that target and inactivate PCSK9, a protein that plays a crucial role in the degradation of LDL receptors (LDLR) on the surface of liver cells. By binding to PCSK9, these inhibitors prevent its interaction with LDLRs, thereby allowing more receptors to be recycled back to the hepatocyte surface. This increased number of available LDLRs enhances the clearance of LDL-C from the bloodstream.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways for both this compound and PCSK9 inhibitors.
Efficacy in Clinical Trials: A Comparative Overview
Both this compound and PCSK9 inhibitors have demonstrated robust efficacy in reducing LDL-C and other atherogenic lipoproteins in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.
This compound Efficacy Data
| Trial Name | Patient Population | Treatment Arm | LDL-C Reduction | ApoB Reduction | Non-HDL-C Reduction | HDL-C Increase | Reference |
| TULIP | Mild Dyslipidemia | 5 mg this compound | 45% | - | - | 179% | |
| 10 mg this compound | 45% | 34% | - | 179% | |||
| ROSE | On High-Intensity Statins | 5 mg this compound | up to 51% | up to 30% | up to 44% | up to 165% | |
| 10 mg this compound | up to 51% | up to 30% | up to 44% | up to 165% | |||
| OCEAN | Monotherapy/Combination | 5 mg this compound | 34% | - | - | - | |
| 5 mg this compound + 10 mg Ezetimibe (B1671841) | 52% | - | - | - | |||
| ROSE2 | On High-Intensity Statins | 10 mg this compound + 10 mg Ezetimibe | - | Significant | Significant | up to 142% | |
| BROADWAY | ASCVD or HeFH | 10 mg this compound | 33% (placebo-adjusted) | - | - | - | |
| TANDEM | ASCVD or HeFH | 10 mg this compound + 10 mg Ezetimibe | 48.6% (placebo-adjusted) | Significant | Significant | - | |
| BROOKLYN | HeFH | 10 mg this compound | 36.3% (at 84 days) | Significant | Significant | - |
PCSK9 Inhibitors Efficacy Data
| Drug | Trial Name | Patient Population | LDL-C Reduction | ApoB Reduction | Non-HDL-C Reduction | Reference |
| Evolocumab | FOURIER | Atherosclerotic Disease on Statins | 59% | - | - | |
| LAPLACE-2 | Primary Hypercholesterolemia on Statins | 49% to 62% | - | - | ||
| Alirocumab (B1149425) | ODYSSEY OUTCOMES | Recent Acute Coronary Syndrome on Statins | 57% | - | - | |
| Multiple Dose Trials | Heterozygous FH on Atorvastatin | 39.2% to 61.0% | - | - | ||
| General | Meta-analysis | Hyperlipidemia | Significant | 39.4% | 41.1% |
Safety and Tolerability Profile
This compound has demonstrated a favorable safety and tolerability profile in clinical trials to date. Most treatment-emergent adverse events have been reported as mild or moderate in severity, with no dose-dependent effects observed. Importantly, this compound has not been associated with the adverse cardiovascular effects or increases in blood pressure that were seen with earlier CETP inhibitors like torcetrapib.
PCSK9 inhibitors are also generally well-tolerated. The most common side effects are injection-site reactions. Unlike statins, they do not appear to have a negative impact on glycemic control or increase the incidence of new-onset diabetes mellitus. While some initial concerns were raised about neurocognitive events, subsequent large-scale studies and meta-analyses have provided reassuring data on their long-term safety.
Experimental Protocols: A General Overview
The clinical trials for both this compound and PCSK9 inhibitors typically follow a randomized, double-blind, placebo-controlled design. Below is a generalized workflow representing the key phases of these trials.
General Experimental Workflow for Lipid-Lowering Drug Trials
Key Methodological Components of Pivotal Trials:
-
BROADWAY (this compound) : A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial evaluating the efficacy and safety of 10 mg this compound as an adjunct to maximally tolerated lipid-lowering therapies in patients with ASCVD and/or HeFH. The primary endpoint was the percent change in LDL-C from baseline to day 84.
-
TANDEM (this compound) : A Phase 3, randomized, double-blind, placebo-controlled trial evaluating a fixed-dose combination of 10 mg this compound and 10 mg ezetimibe. The co-primary endpoints were the percent LDL-C changes in the fixed-dose combination group compared with placebo, ezetimibe monotherapy, and this compound monotherapy.
-
FOURIER (Evolocumab) : A randomized, double-blind, placebo-controlled trial of evolocumab in patients with atherosclerotic disease on statin therapy. The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
ODYSSEY OUTCOMES (Alirocumab) : A randomized, double-blind, placebo-controlled trial comparing alirocumab with placebo in patients with a recent acute coronary syndrome and elevated atherogenic lipoprotein levels despite high-intensity or maximum-tolerated statin therapy. The primary outcome was a composite of death from coronary heart disease, non-fatal myocardial infarction, ischemic stroke, or unstable angina requiring hospitalization.
Differential Impact and Future Perspectives
The choice between this compound and PCSK9 inhibitors will likely depend on individual patient characteristics, including baseline lipid levels, cardiovascular risk, and patient preference for oral versus injectable administration.
This compound offers the convenience of an oral, once-daily medication, which may improve patient adherence. Its dual mechanism of lowering LDL-C and significantly raising HDL-C is a unique feature, although the clinical benefit of raising HDL-C remains a subject of ongoing research.
PCSK9 inhibitors provide potent and consistent LDL-C reduction, with a well-established track record in large cardiovascular outcome trials demonstrating a reduction in major adverse cardiovascular events. Their injectable administration (typically every 2 or 4 weeks) may be a consideration for some patients.
A head-to-head comparison trial between this compound and a PCSK9 inhibitor would be invaluable to directly assess their comparative efficacy and safety. Furthermore, a Mendelian randomization study suggests that joint genetic inhibition of PCSK9 and CETP may have additive beneficial effects on lipid profiles and coronary artery disease risk, hinting at the potential for combination therapies in the future.
References
Independent Verification of Obicetrapib's Effects on Lipoprotein(a): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of obicetrapib's performance in reducing lipoprotein(a) levels against other emerging therapeutic alternatives. The information is supported by experimental data from clinical trials to aid in research and development decisions.
I. Quantitative Data Summary
The following tables summarize the quantitative data on the percentage reduction of lipoprotein(a) [Lp(a)] by this compound and its comparators.
Table 1: Effect of this compound on Lipoprotein(a) Levels
| Clinical Trial | Treatment Group | Dosage | Background Therapy | Median/Mean Percent Reduction in Lp(a) vs. Placebo |
| Phase 2b ROSE | This compound | 5 mg daily | High-Intensity Statin | 33.8% |
| This compound | 10 mg daily | High-Intensity Statin | 56.5%[1] | |
| Phase 2 TULIP | This compound | 10 mg daily | Monotherapy | 33% |
| Pooled Phase 2 Analysis | This compound | 10 mg daily | High-Intensity Statin | 57%[2] |
| Pooled Phase 3 (BROADWAY, TANDEM, BROOKLYN) | This compound | 10 mg daily | Maximally Tolerated Lipid-Lowering Therapy | 45% (in patients with baseline Lp(a) 50-150 nmol/L) |
Table 2: Comparative Efficacy of Alternative Lipoprotein(a)-Lowering Therapies
| Drug Class | Drug Name | Mechanism of Action | Dosage | Median/Mean Percent Reduction in Lp(a) vs. Placebo |
| CETP Inhibitor | This compound | Cholesteryl Ester Transfer Protein Inhibition | 10 mg daily | ~33-57%[1][2] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Monoclonal Antibody against PCSK9 | Varies | ~20-30% |
| Antisense Oligonucleotide | Pelacarsen | Inhibits Apolipoprotein(a) Synthesis | Varies | Up to 80% |
| Small interfering RNA (siRNA) | Olpasiran | Degrades Apolipoprotein(a) mRNA | 75 mg or higher every 12 weeks | >95%[2] |
| Small interfering RNA (siRNA) | Inclisiran | Inhibits PCSK9 Synthesis | Twice yearly | ~20-26% |
| Oral Small Molecule | Muvalaplin | Inhibits Lp(a) Formation | 60-240 mg daily | Up to 70% (apo(a) assay), Up to 85.5% (intact Lp(a) assay) |
II. Experimental Protocols
The clinical trials cited in this guide predominantly utilized immunoassays to quantify Lp(a) levels. While specific standard operating procedures for each trial are not publicly available, the general methodologies are outlined below.
A. Lipoprotein(a) Quantification by Immunoassay
-
Principle: These assays use antibodies specific to apolipoprotein(a) [apo(a)], the unique protein component of Lp(a), to measure its concentration in plasma or serum. The concentration of apo(a) is then used to determine the level of Lp(a).
-
Common Methods:
-
Turbidimetric and Nephelometric Immunoassays: These methods measure the turbidity or light scattering caused by the formation of immune complexes between anti-apo(a) antibodies and Lp(a) in the sample. The degree of turbidity or scattering is proportional to the Lp(a) concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive method where an enzyme-linked antibody is used to detect the apo(a) antigen. The enzyme's reaction with a substrate produces a colored product, the intensity of which is proportional to the Lp(a) concentration.
-
-
General Experimental Workflow:
Figure 1. General workflow for Lp(a) quantification by immunoassay.
III. Signaling Pathways and Mechanism of Action
A. This compound (CETP Inhibition) and its Effect on Lipoprotein(a)
This compound is a cholesteryl ester transfer protein (CETP) inhibitor. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, this compound increases HDL cholesterol levels. The precise mechanism by which CETP inhibition lowers Lp(a) is thought to involve a reduction in the availability of cholesterol esters for the assembly of new Lp(a) particles in the liver. Studies with other CETP inhibitors, such as anacetrapib, have shown a decrease in the production rate of apolipoprotein(a), which supports this proposed mechanism.
Figure 2. Mechanism of action of this compound on Lp(a) production.
B. Comparative Mechanisms of Action
The alternative therapies listed in Table 2 employ distinct mechanisms to lower Lp(a) levels, primarily by targeting the synthesis of apolipoprotein(a).
References
Comparative analysis of Obicetrapib's safety profile against other CETP inhibitors
A new generation of cholesteryl ester transfer protein (CETP) inhibitors, led by obicetrapib, is demonstrating a promising safety profile, distinct from the setbacks that plagued its predecessors. This guide offers a detailed comparative analysis of the safety data for this compound against other notable CETP inhibitors—torcetrapib (B1681342), anacetrapib (B1684379), dalcetrapib (B1669777), and evacetrapib (B612230)—supported by data from pivotal clinical trials. The findings highlight a significant evolution in the development of this class of cardiovascular drugs, with this compound showing a neutral safety profile comparable to placebo, particularly concerning the adverse off-target effects that led to the failure of earlier candidates.
The landscape of CETP inhibitors has been challenging, with the initial frontrunner, torcetrapib, being terminated due to increased mortality and cardiovascular events.[1] This was later attributed to off-target effects, including elevated blood pressure and aldosterone (B195564) levels.[2][3] Subsequent CETP inhibitors were developed with the aim of avoiding these detrimental effects, but they too faced hurdles, with dalcetrapib and evacetrapib failing to demonstrate significant cardiovascular benefits, and anacetrapib showing only a modest effect while raising concerns about tissue accumulation.[4][5][6]
This compound has emerged from its phase 3 clinical trials, including the BROADWAY and BROOKLYN studies, with a safety profile that appears to overcome the historical challenges of this drug class.[7][8][9] Clinical data consistently show that this compound has no clinically significant effects on blood pressure, aldosterone, or electrolytes, positioning it as a potentially safe and effective option for lowering low-density lipoprotein cholesterol (LDL-C).[9][10][11]
Comparative Safety Data
The following tables summarize the key safety findings from the major clinical trials of the respective CETP inhibitors, providing a clear comparison of their effects on critical safety parameters.
| Drug | Pivotal Clinical Trial(s) | Effect on Systolic Blood Pressure (Compared to Placebo) | Effect on Aldosterone Levels | Key Electrolyte Imbalances | Major Adverse Cardiovascular Events (MACE) & All-Cause Mortality |
| This compound | BROADWAY, BROOKLYN | No significant increase[9][11] | No significant change[10] | None reported[9][10] | Comparable to placebo[8][12] |
| Anacetrapib | REVEAL | Small increase (~0.7 mmHg)[13][14] | Not a significant concern | Small increase in serum creatinine[13] | Modest reduction in major coronary events; no increase in mortality[6][13] |
| Evacetrapib | ACCELERATE | Small increase (~1.2 mmHg)[15] | Not a significant concern | None reported | No reduction in cardiovascular events[16][17] |
| Dalcetrapib | dal-OUTCOMES | No significant effect[4][18] | No significant change[19] | None reported | No reduction in cardiovascular events[5][20] |
| Torcetrapib | ILLUMINATE | Significant increase (~5.4 mmHg)[3][21] | Significant increase[2][3] | Decreased potassium, increased sodium and bicarbonate[22] | Increased risk of cardiovascular events and all-cause mortality[1][23][24] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies of the clinical trials, the following diagrams are provided in Graphviz DOT language.
Mechanism of CETP Inhibition
This diagram illustrates the primary mechanism of action for all CETP inhibitors, which involves blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.
Off-Target Signaling Pathway of Torcetrapib
This diagram details the specific off-target mechanism of torcetrapib that leads to increased aldosterone production, a key factor in its adverse safety profile. This effect is not observed with other CETP inhibitors like this compound.
Generalized Clinical Trial Workflow for CETP Inhibitors
This diagram provides a simplified overview of the typical workflow for the large-scale, randomized, placebo-controlled clinical trials designed to assess the safety and efficacy of CETP inhibitors.
Experimental Protocols
The safety and efficacy of each CETP inhibitor were evaluated in large, randomized, double-blind, placebo-controlled clinical trials. Below are summaries of the methodologies for the key trials.
This compound: BROADWAY and BROOKLYN Trials
-
Study Design: The BROADWAY and BROOKLYN trials were Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[4]
-
Patient Population: BROADWAY enrolled patients with a history of atherosclerotic cardiovascular disease (ASCVD), while BROOKLYN focused on patients with heterozygous familial hypercholesterolemia (HeFH).[4][25] Both trials included patients whose LDL-C was not adequately controlled despite maximally tolerated lipid-modifying therapies.[4]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either 10 mg of this compound or a matching placebo once daily, in addition to their existing lipid-lowering therapies.[25]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to day 84.[4]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, vital signs (including ambulatory blood pressure monitoring in a substudy of BROADWAY), electrocardiograms, and laboratory parameters (including electrolytes and liver function tests).[4]
Anacetrapib: REVEAL Trial
-
Study Design: The REVEAL trial was a large-scale, randomized, double-blind, placebo-controlled study.[8][26]
-
Patient Population: The trial enrolled over 30,000 patients with established atherosclerotic vascular disease who were already receiving intensive atorvastatin (B1662188) therapy.[26]
-
Intervention: Patients were randomly assigned to receive either 100 mg of anacetrapib or a matching placebo daily.[26]
-
Primary Endpoint: The primary outcome was the time to the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.[5]
-
Safety Assessments: Safety was evaluated by monitoring for adverse events, with a particular focus on cardiovascular events, cancer, and other serious medical conditions. Blood pressure and renal function were also closely monitored.[26]
Evacetrapib: ACCELERATE Trial
-
Study Design: The ACCELERATE trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[3][27]
-
Patient Population: The trial included over 12,000 patients at high risk for vascular events, including those with a recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.[3][6]
-
Intervention: Patients were randomized to receive either 130 mg of evacetrapib or a placebo daily, in addition to standard medical therapy.[3]
-
Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[3]
-
Safety Assessments: The safety profile was assessed by monitoring treatment-emergent adverse events, laboratory values, and vital signs.[6]
Dalcetrapib: dal-OUTCOMES Trial
-
Study Design: The dal-OUTCOMES trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[1][13]
-
Patient Population: The trial enrolled approximately 15,871 patients who had experienced a recent acute coronary syndrome.
-
Intervention: Patients were randomized to receive either 600 mg of dalcetrapib or a matching placebo daily, in addition to standard of care.
-
Primary Endpoint: The primary endpoint was a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, and cardiac arrest with resuscitation.[1]
-
Safety Assessments: Safety and tolerability were monitored through the collection of adverse event data and laboratory assessments throughout the trial.
Torcetrapib: ILLUMINATE Trial
-
Study Design: The ILLUMINATE trial was a randomized, double-blind study.[22][24]
-
Patient Population: The trial involved 15,067 patients at high cardiovascular risk.[24]
-
Intervention: Patients received either torcetrapib in combination with atorvastatin or atorvastatin alone.[24]
-
Primary Endpoint: The primary outcome was the time to the first major cardiovascular event, defined as a composite of death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina.[24]
-
Safety Assessments: The trial was terminated prematurely by the Data Safety Monitoring Board due to an observed increase in mortality and cardiovascular events in the torcetrapib arm.[21][22] Post-hoc analyses focused on the effects on blood pressure and aldosterone.[3]
References
- 1. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound on top of maximally tolerated lipid-modifying therapies in participants with or at high risk for atherosclerotic cardiovascular disease: rationale and designs of BROADWAY and BROOKLYN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 7. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of evacetrapib on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key developments in renin-angiotensin-aldosterone system inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AHA 2024: Phase III BROOKLYN trial - safety and efficacy of this compound in HeFH patients - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ACCELERATE: Evacetrapib’s clinical failure sinks lipid-drug class | MDedge [mdedge.com]
- 15. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease: the DEFINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events - American College of Cardiology [acc.org]
- 19. Pfizer terminates torcetrapib [medscape.com]
- 20. benchchem.com [benchchem.com]
- 21. Effects of torcetrapib in patients at high risk for coronary events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cardiologynownews.org [cardiologynownews.org]
- 23. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 24. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 25. Dalcetrapib Reduces Risk of New-Onset Diabetes in Patients With Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dalcorpharma.com [dalcorpharma.com]
- 27. researchgate.net [researchgate.net]
Unveiling the Long-Term Promise of Obicetrapib: A Comparative Analysis of Lipid-Modifying Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term lipid-modifying effects of Obicetrapib against other prominent and historical lipid-lowering agents. Supported by experimental data from pivotal clinical trials, this analysis aims to validate the potential of this compound in the evolving landscape of cardiovascular disease management.
This compound, a novel cholesteryl ester transfer protein (CETP) inhibitor, has emerged as a promising oral, once-daily therapy for dyslipidemia.[1] Its mechanism of action centers on inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[2] By blocking this transfer, this compound effectively raises HDL cholesterol ("good cholesterol") while reducing LDL cholesterol ("bad cholesterol").[2] This guide delves into the long-term efficacy of this compound and contrasts it with other CETP inhibitors, as well as established and newer lipid-lowering therapies such as ezetimibe (B1671841), PCSK9 inhibitors, and bempedoic acid.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the long-term lipid-modifying effects of this compound and its comparators, drawing data from key clinical trials.
| Drug Class | Drug | Pivotal Trial(s) | Treatment Duration | LDL-C Reduction (vs. Placebo) | HDL-C Increase (vs. Placebo) | Non-HDL-C Reduction (vs. Placebo) | Apolipoprotein B (ApoB) Reduction (vs. Placebo) | Lipoprotein(a) [Lp(a)] Reduction (vs. Placebo) |
| CETP Inhibitor | This compound | BROOKLYN & BROADWAY | 52 weeks | 41.5%[3] | Significant increase (data varies by study)[4] | Significant reduction[3] | Significant reduction[3] | 54.3% (at day 365)[5] |
| CETP Inhibitor | Anacetrapib (B1684379) | REVEAL | Median 4.1 years (in-trial) | ~40%[6] | ~138%[6] | 18%[7] | ~21%[6] | ~36%[6] |
| CETP Inhibitor | Evacetrapib (B612230) | ACCELERATE | Median 26 months | 31.1%[8] | 133.2%[8] | - | ~15%[9] | - |
| CETP Inhibitor | Dalcetrapib | dal-OUTCOMES | Median 31 months | Negligible[10] | ~30%[10] | - | - | - |
| Cholesterol Absorption Inhibitor | Ezetimibe | IMPROVE-IT | Median 6 years | ~20% (added to statin)[11] | - | - | - | - |
| PCSK9 Inhibitor | Evolocumab | FOURIER & FOURIER-OLE | Up to 8.4 years | ~58.4%[2] | Modest increase[12] | ~50.2%[2] | ~44.4%[2] | ~25-30%[12] |
| PCSK9 Inhibitor | Alirocumab (B1149425) | ODYSSEY OUTCOMES | Up to 5 years | ~53-62% (relative to placebo) | Modest increase[12] | Significant reduction[12] | Significant reduction[12] | ~25-30%[12] |
| ATP Citrate Lyase (ACL) Inhibitor | Bempedoic Acid | CLEAR Harmony & OLE | Up to 130 weeks | 14.2% (from parent study baseline to week 78 of OLE) | - | Significant reduction[13] | Significant reduction[13] | - |
Deep Dive into Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive evaluation. Below are the detailed protocols for the key clinical trials cited.
This compound: BROOKLYN and BROADWAY Trials
-
Study Design: The BROOKLYN (NCT05425745) and BROADWAY (NCT05142722) trials are Phase 3, randomized, double-blind, placebo-controlled, multicenter studies.[14]
-
Participant Population: BROOKLYN enrolled 354 patients with heterozygous familial hypercholesterolemia (HeFH).[3] BROADWAY enrolled 2,532 patients with a history of atherosclerotic cardiovascular disease (ASCVD) and/or HeFH whose LDL-C was not adequately controlled with maximally tolerated lipid-lowering therapies.[14]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 10 mg of this compound or a placebo, administered orally once daily.[14]
-
Primary Endpoint: The primary efficacy endpoint for both trials was the percent change in LDL-C from baseline to day 84.[14]
Anacetrapib: REVEAL Trial
-
Study Design: The Randomized EValuation of the Effects of Anacetrapib through Lipid-modification (REVEAL) trial was a large-scale, randomized, double-blind, placebo-controlled study.[4][15]
-
Participant Population: The trial enrolled 30,449 adults with pre-existing atherosclerotic vascular disease who were receiving intensive atorvastatin (B1662188) therapy.[6][15]
-
Intervention: Participants were randomly assigned to receive either 100 mg of anacetrapib or a matching placebo daily.[15]
-
Primary Endpoint: The primary outcome was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.[4][6]
-
Duration: The median in-trial follow-up was 4.1 years, with a post-trial follow-up extending to a median of 6.3 years.[16][17]
Ezetimibe: IMPROVE-IT Trial
-
Study Design: The IMProved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT) was a multicenter, randomized, double-blind, active-control study.[18][19]
-
Participant Population: The trial enrolled 18,144 patients who had been hospitalized for an acute coronary syndrome within the preceding 10 days.[17][18]
-
Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (B1681759) (40 mg) or simvastatin (40 mg) alone.[18][20]
-
Primary Endpoint: The primary endpoint was a composite of cardiovascular death, major coronary events, and stroke.[21]
-
Duration: The median follow-up was 6 years.[22]
PCSK9 Inhibitors: FOURIER and ODYSSEY OUTCOMES Trials
-
Study Design: The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) and ODYSSEY OUTCOMES trials were large, multicenter, randomized, double-blind, placebo-controlled studies.
-
Participant Population: FOURIER enrolled 27,564 patients with established atherosclerotic cardiovascular disease, while ODYSSEY OUTCOMES enrolled 18,924 patients who had a recent acute coronary syndrome.[2][5]
-
Intervention: In FOURIER, patients received subcutaneous injections of evolocumab or placebo. In ODYSSEY OUTCOMES, patients received subcutaneous injections of alirocumab or placebo.
-
Primary Endpoint: Both trials evaluated the impact of the respective PCSK9 inhibitor on major adverse cardiovascular events.
-
Duration: The median follow-up in FOURIER was 2.2 years, with an open-label extension (FOURIER-OLE) extending the median follow-up to 5.0 years.[2][23] The median follow-up in ODYSSEY OUTCOMES was 2.8 years, with some patients followed for up to 5 years.[5]
Bempedoic Acid: CLEAR Harmony Trial
-
Study Design: The Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen (CLEAR) Harmony trial was a Phase 3, randomized, double-blind, placebo-controlled study.[24][25]
-
Participant Population: The trial enrolled 2,230 patients with atherosclerotic cardiovascular disease and/or heterozygous familial hypercholesterolemia who had elevated LDL-C despite maximally tolerated statin therapy.[13]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 180 mg of bempedoic acid or placebo daily.[26]
-
Primary Endpoint: The primary endpoint was safety, with the principal efficacy endpoint being the percent change in LDL-C from baseline to week 12.[24]
-
Duration: The trial duration was 52 weeks, with a 78-week open-label extension (OLE) study.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by these lipid-modifying therapies.
Caption: Mechanism of CETP Inhibition by this compound.
Caption: Mechanism of Cholesterol Absorption Inhibition by Ezetimibe.
Caption: Mechanism of PCSK9 Inhibition.
Caption: Mechanism of ATP Citrate Lyase (ACL) Inhibition by Bempedoic Acid.
Discussion and Future Outlook
The data presented demonstrates that this compound induces a significant and sustained reduction in LDL-C, comparable to or exceeding that of some established therapies, alongside a notable increase in HDL-C.[3] This dual action on the lipid profile is a key differentiator.[2]
The history of CETP inhibitors has been marked by failures, with drugs like torcetrapib, dalcetrapib, and evacetrapib failing to translate favorable lipid modifications into cardiovascular event reduction, and in some cases, showing off-target adverse effects.[27][28] However, the REVEAL trial with anacetrapib did show a modest but significant reduction in major coronary events with long-term follow-up, reigniting interest in this class.[15][17] this compound, as a next-generation CETP inhibitor, is designed for high selectivity and potency, aiming to avoid the pitfalls of its predecessors.[4]
In comparison to other non-statin therapies, this compound offers the convenience of an oral formulation, a potential advantage over the injectable PCSK9 inhibitors.[1] While PCSK9 inhibitors demonstrate robust LDL-C lowering, this compound's pronounced effect on HDL-C may offer a complementary mechanism for cardiovascular risk reduction. Ezetimibe provides a modest LDL-C reduction and has a proven, albeit smaller, cardiovascular benefit when added to statins.[11] Bempedoic acid offers an alternative for statin-intolerant patients, with a moderate LDL-C lowering effect.[13]
The ongoing PREVAIL cardiovascular outcomes trial for this compound will be critical in determining whether its potent lipid-modifying effects translate into a meaningful reduction in cardiovascular events.[29] Should the results be positive, this compound could establish itself as a valuable addition to the armamentarium for managing dyslipidemia, particularly for patients who are unable to reach their LDL-C goals with current therapies or who may benefit from its HDL-C-raising properties. The long-term safety and efficacy data from these ongoing studies will be paramount in defining its ultimate role in cardiovascular risk reduction.
References
- 1. Effect of the PCSK9 Inhibitor Evolocumab on Total Cardiovascular Events in Patients With Cardiovascular DiseaseA Prespecified Analysis From the FOURIER Trial [natap.org]
- 2. ahajournals.org [ahajournals.org]
- 3. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 4. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. researchgate.net [researchgate.net]
- 9. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 11. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 12. Home page | Athero review [atheroreview.eu]
- 13. Bempedoic Acid Boosts LDL Cholesterol-Lowering in Statin-Treated CVD Patients: CLEAR Harmony | tctmd.com [tctmd.com]
- 14. timi.org [timi.org]
- 15. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. IMPROVE-IT - Ezetimibe added to statin following ACS — NERDCAT [nerdcat.org]
- 18. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. timi.org [timi.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. Efficacy and Safety of Adding Ezetimibe to Statin Therapy Among Women and Men: Insight From IMPROVE‐IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-Term Evolocumab in Patients With Established Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. crtonline.org [crtonline.org]
- 25. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. crtonline.org [crtonline.org]
- 27. dal-OUTCOMES: Why Did CETP Inhibitor Not Reduce Outcomes? [medscape.com]
- 28. researchgate.net [researchgate.net]
- 29. drc.bmj.com [drc.bmj.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Obicetrapib
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Obicetrapib are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of this compound was not found, this guide provides a comprehensive framework based on best practices for the disposal of research-grade pharmaceuticals and other CETP inhibitors.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
Core Principles of this compound Disposal
The primary directive for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life. Under no circumstances should this compound waste be discharged down the drain or disposed of in regular trash.
Step-by-Step Disposal Protocol for this compound
This protocol is a general guideline for the safe handling and disposal of this compound in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Consult the SDS and EHS: The first and most critical step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department can assist with this determination.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste. Maintain separate, clearly labeled waste containers for:
-
Unused or expired pure this compound (solid)
-
Solutions containing this compound
-
Contaminated labware (e.g., vials, pipette tips, gloves)
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use designated, leak-proof containers that are chemically compatible with this compound and any solvents used.
-
Proper Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name: "this compound"
-
The specific contents, including any solvents and their approximate concentrations
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or principal investigator
-
Step 3: Management of Spills
In the event of a spill, contain the material and clean the area with an appropriate solvent.[1] All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste in a properly labeled container.[1]
Step 4: Disposal of Empty Containers
Even "empty" containers that held this compound must be handled as hazardous waste unless they are "RCRA empty." A container is generally considered RCRA empty if all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. Consult your EHS department for specific guidance on decontaminating and disposing of empty containers.
Step 5: Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of this compound waste through your institution's EHS department, which will use a licensed hazardous waste management facility.
-
Incineration: The preferred method for the disposal of many pharmaceutical wastes is high-temperature incineration by a licensed facility.
Handling and Storage Recommendations
Proper handling and storage are crucial to minimize waste and ensure safety.
| Parameter | Recommendation | Source |
| Storage (Powder) | -20°C for up to 3 years. Store in a dry, dark place. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | [1] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, a general protocol for handling a CETP inhibitor in an assay is as follows:
-
Reagent Preparation: Prepare all necessary reagents as per the manufacturer's instructions.
-
Inhibitor Preparation: Create a serial dilution of the CETP inhibitor (this compound) in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, CETP enzyme solution, and the various dilutions of the inhibitor. Include necessary controls.
-
Initiate Reaction: Add the CETP donor and acceptor molecules to all wells to start the reaction.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
All waste generated from this protocol, including unused dilutions and contaminated plates, should be disposed of following the procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Obicetrapib
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Obicetrapib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and promote reliable experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. The recommended personal protective equipment includes:
-
Eye Protection: Wear safety glasses to shield against potential splashes or airborne particles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory to protect skin and clothing from accidental contact.
General Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended to minimize inhalation exposure.[1]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In the event of accidental contact, rinse the affected area thoroughly with water.[1]
-
Hygiene: Always wash hands thoroughly after handling the compound.[1]
The stability of this compound is dependent on proper storage. The following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place.[1] Some compounds may be hygroscopic; storage in a desiccator is advisable to prevent moisture absorption.[1] |
| In Solvent | -80°C | 1 year | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. |
| In Solvent | -20°C | 1 month | For shorter-term storage of solutions. |
Protect the compound from light, particularly when in solution, to prevent photodegradation.
Spill and Disposal Plan
In the event of a spill, contain the material and clean the area using an appropriate solvent. All waste, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocol: CETP Inhibition Assay
The following is a generalized methodology for assessing the inhibitory activity of this compound on Cholesteryl Ester Transfer Protein (CETP).
-
Reagent Preparation: Prepare all necessary reagents, including Assay Buffer, CETP Donor Molecule, CETP Acceptor Molecule, and the CETP enzyme, according to the manufacturer's instructions.
-
Inhibitor Preparation: Create a serial dilution of this compound in the Assay Buffer to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the Assay Buffer, the CETP enzyme solution, and the various dilutions of the this compound inhibitor. It is essential to include appropriate controls, such as a well with no inhibitor and a well with no enzyme.
-
Initiate Reaction: To start the reaction, add the CETP Donor and Acceptor molecules to all wells.
-
Incubation: Incubate the plate under the conditions specified by the assay kit manufacturer.
-
Data Acquisition: Measure the signal (e.g., fluorescence) at appropriate time points to monitor the progress of the reaction.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the CETP activity by 50%.
Visualizing Laboratory Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
